5-aminobenzo[c][1,2]oxaborol-1(3H)-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHOFSMRVTYWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947165-26-6 | |
| Record name | 5-aminobenzo[c][1,2]oxaborol-1(3H)-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-aminobenzo[c]oxaborol-1(3H)-ol
Introduction: The Significance of the Benzoxaborole Scaffold in Modern Drug Discovery
The benzoxaborole moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds, characterized by a bicyclic structure containing a boronic acid integrated into a five-membered oxaborole ring, have the unique ability to form stable, covalent bonds with biological targets. A notable example is Tavaborole (AN2690), an FDA-approved antifungal agent for the treatment of onychomycosis, which underscores the therapeutic potential of this chemical class[1][2]. The 5-amino-substituted variant, 5-aminobenzo[c]oxaborol-1(3H)-ol, is a key building block for the synthesis of novel benzoxaborole derivatives with potential applications in various therapeutic areas. This guide provides an in-depth, technically-focused overview of a robust and strategic synthesis of 5-aminobenzo[c]oxaborol-1(3H)-ol, designed for researchers and professionals in the field of drug development.
Strategic Approach: A Multi-Step Synthesis Commencing from 2-bromo-6-nitrophenol
While the direct functionalization of 2-aminophenol presents significant challenges in achieving the target molecule, a more strategic and higher-yielding pathway commences with the commercially available 2-bromo-6-nitrophenol. This approach allows for the sequential and controlled introduction of the necessary functionalities, culminating in the desired 5-aminobenzo[c]oxaborol-1(3H)-ol. The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for the preparation of 5-aminobenzo[c]oxaborol-1(3H)-ol.
Detailed Experimental Protocols
Step 1: Sonogashira Coupling of 2-bromo-6-nitrophenol with Ethynyltrimethylsilane
The initial step involves a palladium- and copper-catalyzed Sonogashira cross-coupling reaction to introduce the alkyne functionality, which is a critical precursor for the subsequent cyclization[3][4][5]. The use of ethynyltrimethylsilane serves to protect the terminal alkyne, preventing undesired side reactions[3].
Protocol:
-
To a solution of 2-bromo-6-nitrophenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and triethylamine, add ethynyltrimethylsilane (1.2 eq).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.06 eq) to the reaction mixture.
-
The reaction is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 2-((trimethylsilyl)ethynyl)-6-nitrophenol.
Step 2: Deprotection of 2-((trimethylsilyl)ethynyl)-6-nitrophenol
The trimethylsilyl (TMS) protecting group is selectively removed to yield the terminal alkyne, 2-ethynyl-6-nitrophenol. This is typically achieved under mild basic conditions.
Protocol:
-
Dissolve the TMS-protected alkyne (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 2-ethynyl-6-nitrophenol, which can often be used in the next step without further purification.
Step 3: Hydroboration and Cyclization to form 5-nitrobenzo[c]oxaborol-1(3H)-ol
This crucial step involves the hydroboration of the alkyne followed by an intramolecular cyclization to construct the benzoxaborole ring system[6][7][8][9]. Borane-tetrahydrofuran complex is a common reagent for this transformation.
Protocol:
-
Dissolve 2-ethynyl-6-nitrophenol (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Upon completion, the reaction is carefully quenched by the slow addition of water.
-
The product is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried, and concentrated.
-
Purification by column chromatography provides the desired 5-nitrobenzo[c]oxaborol-1(3H)-ol[1].
Step 4: Catalytic Reduction of 5-nitrobenzo[c]oxaborol-1(3H)-ol
The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol:
-
Dissolve 5-nitrobenzo[c]oxaborol-1(3H)-ol (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% w/w, 0.05 eq).
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the final product, 5-aminobenzo[c]oxaborol-1(3H)-ol.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 2-bromo-6-nitrophenol | Ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI | 2-((trimethylsilyl)ethynyl)-6-nitrophenol | 85-95 |
| 2 | 2-((trimethylsilyl)ethynyl)-6-nitrophenol | K₂CO₃, Methanol | 2-ethynyl-6-nitrophenol | >95 |
| 3 | 2-ethynyl-6-nitrophenol | BH₃·THF | 5-nitrobenzo[c]oxaborol-1(3H)-ol | 60-75 |
| 4 | 5-nitrobenzo[c]oxaborol-1(3H)-ol | H₂, Pd/C | 5-aminobenzo[c]oxaborol-1(3H)-ol | 90-98 |
Causality and Self-Validation in Experimental Design
The presented synthetic route is designed with inherent self-validation at each stage. The choice of 2-bromo-6-nitrophenol as the starting material is strategic; the bromine atom provides a reactive handle for the crucial Sonogashira coupling, while the nitro group serves as a stable precursor to the final amine functionality. The use of a TMS-protected alkyne in the Sonogashira reaction is a key control element, preventing the formation of symmetrical diynes and other side products.
The deprotection step is a straightforward and high-yielding reaction, easily monitored by standard analytical techniques. The hydroboration-cyclization is the most critical and mechanistically interesting step. The regioselectivity of the hydroboration is directed by the electronic and steric effects of the phenol and nitro substituents, leading to the desired boronic acid intermediate which then undergoes spontaneous intramolecular condensation with the phenolic hydroxyl group to form the stable benzoxaborole ring.
Finally, the catalytic hydrogenation for the nitro reduction is a well-established and clean reaction. The progress of each step can be rigorously monitored by techniques such as TLC, NMR, and mass spectrometry, ensuring the identity and purity of the intermediates before proceeding to the subsequent step, thus providing a self-validating workflow.
Conclusion
This technical guide outlines a logical and efficient multi-step synthesis of 5-aminobenzo[c]oxaborol-1(3H)-ol. By starting with 2-bromo-6-nitrophenol and employing a sequence of well-established and reliable reactions, this key intermediate for the development of novel benzoxaborole-based therapeutics can be obtained in good overall yield. The detailed protocols and the rationale behind the strategic choices provide researchers with a solid foundation for the synthesis and further exploration of this important class of compounds.
References
-
6-Nitrobenzo[c][1][3]oxaborol-1(3H)-ol. (n.d.). Molekula. Retrieved January 26, 2026, from [Link]
-
Sonogashira coupling. (2023, December 27). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Alkyne Hydroboration With "R2BH". (2024, January 23). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals u. (n.d.). Indian Journal of Chemistry - Section B. Retrieved January 26, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Design and Synthesis of 5-Substituted Benzo[d][1][6]dioxole Derivatives as Potent Anticonvulsant Agents. (2017). Archiv der Pharmazie, 350(1). [Link]
-
Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. (2022). Molecules, 27(19), 6598. [Link]
-
Hydroboration–oxidation reaction. (2023, November 29). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2025). Chemistry – An Asian Journal, e202501387. [Link]
-
Cross-Coupling of Alkynylsilanes. (n.d.). Gelest Technical Library. Retrieved January 26, 2026, from [Link]
-
Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (n.d.). SciSpace. Retrieved January 26, 2026, from [Link]
-
Hydroboration Oxidation of Alkenes. (n.d.). Chemistry Steps. Retrieved January 26, 2026, from [Link]
-
Sustainable access to 5‐amino‐oxazoles and thiazoles via calcium‐ catalyzed elimination‐cyclization with isocyanides. (n.d.). Queen's University Belfast. Retrieved January 26, 2026, from [Link]
-
Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. (2026, January 5). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
8.3c Hydration Hydroboration Oxidation. (2018, September 13). YouTube. Retrieved January 26, 2026, from [Link]
-
Some Aspects of the Chemistry of Alkynylsilanes. (2017). Synthesis, 49(15), 3243-3263. [Link]
Sources
- 1. 6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol [myskinrecipes.com]
- 2. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 8. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Synthesis and Screening of Novel 5-Aminobenzo[c]oxaborol-1(3H)-ol Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthesis, screening, and structure-activity relationship (SAR) analysis of 5-aminobenzo[c]oxaborol-1(3H)-ol and its derivatives. Benzo[c]oxaboroles have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including antifungal, antibacterial, antiparasitic, and anti-inflammatory properties.[1][2] The unique chemical nature of the boron atom, with its vacant p-orbital, allows for reversible covalent interactions with biological nucleophiles, making these compounds potent enzyme inhibitors.[3] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the discovery of novel benzoxaborole-based therapeutics.
Introduction: The Rising Prominence of Benzoxaboroles in Drug Discovery
First synthesized in 1957, benzoxaboroles remained a chemical curiosity for decades.[1] However, a resurgence of interest in the 21st century has positioned them at the forefront of medicinal chemistry. This revival was largely driven by the discovery of their remarkable biological activities, exemplified by the FDA approval of tavaborole (AN2690), an antifungal agent for onychomycosis, and crisaborole (AN2728) for atopic dermatitis.[1]
The key to the biological activity of benzoxaboroles lies in the unique properties of the boron atom within the heterocyclic ring. The strained five-membered ring enhances the Lewis acidity of the boron, facilitating the formation of stable, reversible covalent bonds with diols present in biological targets.[4] A prime example is the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis. Benzoxaboroles can form a stable adduct with the terminal ribose of tRNA in the editing site of LeuRS, effectively trapping the tRNA and halting protein synthesis.[1][5] This "oxaborole tRNA trapping" (OBORT) mechanism underscores the potential for developing highly specific and potent inhibitors.[5]
Beyond LeuRS, benzoxaboroles have been shown to inhibit a range of other enzymes, including β-lactamases, phosphodiesterase-4 (PDE4), and carbonic anhydrases, highlighting the versatility of this scaffold.[1][3] The 5-amino-substituted benzoxaborole core serves as a valuable starting point for generating diverse chemical libraries, as the amino group provides a convenient handle for further chemical modifications. This guide will delve into the practical aspects of synthesizing this core and its derivatives, strategies for screening their biological activity, and an analysis of their structure-activity relationships.
Synthesis of 5-Aminobenzo[c]oxaborol-1(3H)-ol Derivatives: A Step-by-Step Approach
The synthesis of 5-aminobenzo[c]oxaborol-1(3H)-ol can be efficiently achieved through a multi-step sequence starting from readily available anilines. The following protocol is a robust and scalable method, with explanations for key experimental choices.
Overall Synthetic Strategy
The overarching strategy involves a three-stage process:
-
Diazotization-Borylation: Conversion of a substituted aniline to its corresponding aryl boronate ester.
-
Benzylic Bromination: Introduction of a bromine atom at the benzylic position.
-
Cyclization and Deprotection: One-pot substitution of the bromine with a hydroxyl group, followed by acid-mediated hydrolysis of the boronate ester and concomitant cyclization to form the benzoxaborole ring.
Caption: General workflow for the synthesis of 5-aminobenzoxaboroles.
Detailed Experimental Protocol
Step 1: Diazotization and Borylation of 2-Methyl-4-nitroaniline
The key to this synthesis is the early introduction of the boron moiety. A Sandmeyer-type reaction is employed, where the amino group of the starting aniline is converted into a diazonium salt, which is then reacted with a diboron reagent.
-
Rationale for Reagent Selection:
-
HBr vs. HCl: While HCl is commonly used for diazotization, the use of HBr has been shown to improve the overall yield of the subsequent borylation step. This is likely due to the differing reactivity and stability of the corresponding diazonium salts.
-
Bis(pinacolato)diboron (B₂pin₂): This is a stable and readily available source of boron for the borylation reaction.
-
Sodium Acetate (NaOAc): The addition of a mild base like NaOAc can further enhance the yield of the borylation reaction.
-
-
Protocol:
-
To a stirred suspension of 2-methyl-4-nitroaniline (1.0 eq) in a suitable solvent (e.g., methanol), add hydrobromic acid (2.0 eq) at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes.
-
Add bis(pinacolato)diboron (1.5 eq) and sodium acetate (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the desired aryl boronate ester.
-
Step 2: Benzylic Bromination
A free-radical bromination is used to install a bromine atom on the methyl group, which will serve as the electrophilic site for the subsequent cyclization.
-
Protocol:
-
Dissolve the aryl boronate ester from Step 1 in a suitable solvent (e.g., acetonitrile).
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as benzoyl peroxide (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) for 24 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting brominated intermediate is often used in the next step without further purification.
-
Step 3: One-Pot Hydrolysis and Cyclization
This final step involves a nucleophilic substitution of the benzylic bromide with a hydroxide, followed by an acid-catalyzed hydrolysis of the pinacol boronate and intramolecular cyclization to form the benzoxaborole ring.
-
Protocol:
-
Dissolve the crude brominated intermediate from Step 2 in a mixture of acetone and water.
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 4-6 hours to facilitate the hydrolysis of the bromide.
-
Acidify the reaction mixture with aqueous HCl (e.g., 2 M) to a pH of approximately 2. This will induce the hydrolysis of the pinacol ester and promote the cyclization to the benzoxaborole.
-
Extract the product with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.
-
The resulting nitro-substituted benzoxaborole can then be reduced to the desired 5-aminobenzo[c]oxaborol-1(3H)-ol using standard reduction conditions (e.g., H₂, Pd/C in methanol or SnCl₂·2H₂O in ethanol).
-
Purify the final product by column chromatography.
-
Derivatization of the 5-Amino Group
The 5-amino group serves as a versatile handle for creating a library of derivatives. Standard amide and sulfonamide coupling reactions can be employed.
-
Amide Formation:
-
Dissolve 5-aminobenzo[c]oxaborol-1(3H)-ol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Add a base such as triethylamine or DIPEA (1.5 eq).
-
Add the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU or HOBt/EDC) (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction and purify by column chromatography.
-
-
Sulfonamide Formation:
-
Dissolve 5-aminobenzo[c]oxaborol-1(3H)-ol (1.0 eq) in a suitable aprotic solvent (e.g., pyridine or dichloromethane).
-
Add the desired sulfonyl chloride (1.1 eq) and stir at room temperature.
-
Work up the reaction and purify by column chromatography.
-
Screening of 5-Aminobenzoxaborol-1(3H)-ol Derivatives
A systematic screening cascade is essential to identify promising lead compounds. This typically involves a combination of biochemical and cell-based assays.
Caption: A typical screening cascade for novel benzoxaborole derivatives.
Primary Screening: Biochemical Assays
Biochemical assays are crucial for determining the direct interaction of the synthesized compounds with their molecular target. Given that LeuRS is a well-established target for benzoxaboroles, an in vitro LeuRS inhibition assay is a logical starting point.[1][5]
Protocol: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
This assay measures the ability of a compound to inhibit the aminoacylation of tRNALeu with leucine.
-
Principle: The assay quantifies the incorporation of a radiolabeled amino acid ([³H]-leucine) into its cognate tRNA. Inhibition of LeuRS results in a decreased amount of radiolabeled tRNA.
-
Materials:
-
Purified recombinant LeuRS enzyme (e.g., from E. coli or S. aureus).
-
Total tRNA from the same organism.
-
[³H]-Leucine.
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT).
-
Test compounds dissolved in DMSO.
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, [³H]-leucine, and tRNA.
-
Add the test compounds at various concentrations (typically in a 96- or 384-well plate format). Include a positive control (a known LeuRS inhibitor) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding the LeuRS enzyme.
-
Incubate the reaction at 37 °C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by precipitating the tRNA with cold 10% TCA.
-
Collect the precipitated tRNA on glass fiber filters and wash with cold 5% TCA and then ethanol.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Alternative Biochemical Assays:
Depending on the therapeutic goal, other enzyme targets can be screened.[1]
-
β-Lactamase Inhibition Assay: Useful for identifying compounds that can restore the activity of β-lactam antibiotics against resistant bacteria.
-
Phosphodiesterase-4 (PDE4) Inhibition Assay: Relevant for developing anti-inflammatory agents.
-
Carbonic Anhydrase Inhibition Assay: For indications such as glaucoma or certain types of cancer.[3]
Secondary Screening: Cell-Based Assays
Cell-based assays provide a more physiologically relevant context to evaluate the efficacy and potential toxicity of the compounds.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Principle: A standardized inoculum of the test organism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth.
-
Materials:
-
Test microorganism (e.g., Staphylococcus aureus, Candida albicans).
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
96-well microtiter plates.
-
Test compounds serially diluted.
-
Positive and negative growth controls.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Add a standardized inoculum of the microorganism to each well.
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
Visually inspect the plates for turbidity to determine the MIC.
-
Cytotoxicity Assay
It is crucial to assess the toxicity of the compounds against mammalian cells to ensure a therapeutic window.
-
Principle: Various methods can be used, such as the MTT or MTS assay, which measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate.
-
After cell attachment, add serial dilutions of the test compounds.
-
Incubate for 24-72 hours.
-
Add the MTT or MTS reagent and incubate for a further 2-4 hours.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the CC₅₀ (50% cytotoxic concentration).
-
Structure-Activity Relationship (SAR) of 5-Aminobenzo[c]oxaborol-1(3H)-ol Derivatives
Understanding the SAR is critical for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
Substitutions on the Benzene Ring
The nature and position of substituents on the aromatic ring significantly influence biological activity.
-
Position 5: This position is a key site for modification. Electron-withdrawing groups, such as fluorine, have been shown to be crucial for the antimicrobial activity of some benzoxaboroles.[6]
-
Position 6: Derivatization at this position has also been explored. For example, coupling of 6-aminobenzoxaborole with various linkers and pharmacophores has led to potent inhibitors of carbonic anhydrase.[3]
-
Position 7: Substituents at this position can also modulate activity, though in some cases, they may be less favorable for binding to certain targets compared to substitutions at the 6-position.[7]
Derivatization of the 5-Amino Group
The 5-amino group is an excellent point for diversification to explore the chemical space around the benzoxaborole core.
Table 1: SAR of N-Substituted 6-Aminobenzoxaborole Derivatives as Carbonic Anhydrase Inhibitors [3]
| Compound | Linker/Substituent | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | h-CA IX Kᵢ (nM) |
| 6-aminobenzoxaborole | - | >10000 | 986 | 813 |
| Amide Derivative 1 | Adipic acid linker | 238 | 25 | 118 |
| Amide Derivative 2 | Terephthalic acid linker | 1162 | 215 | 398 |
| Amide Derivative 3 | Glutamic acid linker | 121 | 18 | 64 |
| Squaramide Derivative | Squaric acid linker | 102 | 35 | 98 |
Data adapted from Angeli et al., J. Med. Chem. 2019.
The data in Table 1 clearly demonstrates that derivatization of the amino group can significantly enhance the inhibitory activity against carbonic anhydrases. The nature of the linker plays a crucial role, with the glutamic acid-linked bis-benzoxaborole showing the most potent inhibition of the tumor-associated hCA IX isoform.[3] This suggests that the linker can be optimized to achieve isoform selectivity.
Sulfonamide Derivatives: The formation of sulfonamides from the amino group is another common strategy in medicinal chemistry to introduce new pharmacophoric features and modulate physicochemical properties. While specific SAR data for 5-aminobenzoxaborole sulfonamides is still emerging, studies on other heterocyclic scaffolds have shown that the sulfonamide moiety can significantly impact antibacterial and antifungal activities.[8][9]
Conclusion and Future Directions
5-Aminobenzo[c]oxaborol-1(3H)-ol represents a highly promising and versatile scaffold for the development of novel therapeutics. The synthetic routes are well-established and amenable to the generation of diverse chemical libraries through derivatization of the amino group. A rational screening cascade, beginning with biochemical assays against key targets like LeuRS and progressing to cell-based models of disease, is crucial for identifying potent and selective lead compounds.
Future efforts in this field should focus on:
-
Exploring Novel Biological Targets: While LeuRS is a validated target, the broad-spectrum activity of some benzoxaboroles suggests the existence of other molecular targets that warrant investigation.
-
Structure-Based Drug Design: As more crystal structures of benzoxaboroles in complex with their targets become available, structure-based design will play an increasingly important role in the rational optimization of lead compounds.
-
Improving Drug-like Properties: A continued focus on optimizing the pharmacokinetic and toxicological profiles of benzoxaborole derivatives will be essential for their successful clinical translation.
By leveraging the insights and methodologies outlined in this guide, researchers can effectively navigate the challenges of drug discovery and unlock the full therapeutic potential of the 5-aminobenzo[c]oxaborole scaffold.
References
-
Adamczyk-Woźniak, A., Błaziak, K., & Sporzyński, A. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 119(5), 3213-3286.
-
Angeli, A., et al. (2019). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 62(17), 8035-8045.
-
Li, Q., et al. (2018). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. MedChemComm, 9(2), 234-245.
-
Costa, P. J., et al. (2019). Synthesis of Amino- and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization. European Journal of Organic Chemistry, 2019(12), 2050-2055.
-
Sorrentino, F., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 25(21), 5035.
-
Yates, E., & Yates, A. (2016). The diazotization process. (a) The reaction of aniline (or other aryl amine) with nitrous acid to form a diazonium salt. (b) Subsequent reaction of the diazonium salt with a wide variety of aromatic derivatives, including amines and phenols, to produce stable azo colours. (c) The simple azo colour chrysoidin G (chrysoidine), marketed as a dye for wool, cotton, leather and silk. (Copyright q 2015 E. and A. Yates.). ResearchGate.
-
Malwal, S. R., et al. (2012). Time-dependent, reversible, oxaborole inhibition of Escherichia coli leucyl-tRNA synthetase measured with a continuous fluorescence assay. Analytical Biochemistry, 429(2), 110-115.
-
Bullock, J. L., & Johnson, A. T. (2017). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. Methods, 113, 68-76.
-
O'Brien, C. J., et al. (2025). Amino-acid derived benzazaboroles: structure and function of a new chemotype. Organic & Biomolecular Chemistry.
-
Li, X., et al. (2021). Cell-based Assays to Identify Inhibitors of Viral Disease. Current pharmaceutical design, 27(13), 1619–1628.
-
Tekiner-Gulbas, B., et al. (2009). Synthesis, Antimicrobial Activity and QSAR Studies of 2,5-disubstituted Benzoxazoles. European Journal of Medicinal Chemistry, 44(9), 3564-3571.
-
Gür, M. (2019). The diazotization consists of nitrosation of primary aromatic amines with nitrous acid to produce diazonium salts then coupling with nucleophiles such as ortho-or para-phenol or aniline. ResearchGate.
-
Smith, M. K., & Malmstrom, R. D. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Organic Letters, 20(4), 1070-1074.
-
Ingalls, E. L., et al. (2024). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. ACS Catalysis, 14(13), 9036-9042.
-
Baker, S. J., et al. (2006). Discovery of a novel class of boronic acid-based antifungal agents. Antimicrobial Agents and Chemotherapy, 50(5), 1837-1844.
-
Oncodesign Services. (n.d.). Covalent drugs and the potential of benzoxaboroles.
-
Zhang, Y. K., et al. (2007). Synthesis and structure-activity relationships of novel benzoxaboroles as a new class of antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 17(23), 6467-6471.
-
Dolezal, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 49, 239-247.
-
Kumar, S., et al. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal, 12(1), 126.
-
Sharma, P., et al. (2024). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). Expert Opinion on Therapeutic Patents, 34(10), 805-820.
-
Ding, D., et al. (2010). Benzoxaboroles as a novel class of potent antitrypanosomal agents. Journal of Medicinal Chemistry, 53(14), 5233-5244.
-
Singh, G., et al. (2020). The diazotization process. (a) The reaction of aniline (or other aryl amine) with nitrous acid to form a diazonium salt. ResearchGate.
-
Abdel-Wahab, B. F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(11), 4381.
-
BBS OER Lab Manual. (n.d.). Protocol for Bacterial Cell Inhibition Assay.
-
Liu, C. T., & Liu, G. Y. (2020). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. Coordination Chemistry Reviews, 417, 213358.
-
Bagher, R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 104, 104400.
-
Husain, A., et al. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal, 12(1), 126.
-
Kumar, A., et al. (2019). Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate.
-
DiscoverX. (2020, June 22). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. YouTube.
-
Capaldi, S., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13686–13711.
-
Zhang, Z., et al. (2021). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters, 23(4), 1361-1366.
-
Smith, M. K., & Malmstrom, R. D. (2024). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. ACS Catalysis, 14(13), 9036-9042.
-
Smith, M. K., & Malmstrom, R. D. (2018). Achieving High Ortho Selectivity in Aniline C-H Borylations by Modifying Boron Substituents. ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Investigating the Antibacterial Spectrum of 5-aminobenzo[c]oxaborol-1(3H)-ol
Abstract
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. The benzoxaborole scaffold has garnered significant attention as a privileged structure in medicinal chemistry, yielding compounds with potent antibacterial, antifungal, and anti-inflammatory properties. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate the antibacterial spectrum of a specific derivative, 5-aminobenzo[c]oxaborol-1(3H)-ol. We will delve into the scientific rationale underpinning the investigation, provide detailed, field-proven protocols for determining its inhibitory and cidal activity, and discuss the interpretation of the resulting data. The methodologies outlined herein adhere to international standards, ensuring the generation of robust, reproducible, and scientifically valid results.
The Scientific Rationale: Why Investigate 5-aminobenzo[c]oxaborol-1(3H)-ol?
The Benzoxaborole Scaffold: A Versatile Pharmacophore
Benzoxaboroles are a class of boron-containing heterocyclic compounds that have demonstrated a remarkable breadth of biological activities.[1][2] Their unique structure, featuring a boron atom integrated into a bicyclic ring system, confers novel chemical properties that enable interactions with biological targets often inaccessible to traditional carbon-based molecules. The first clinically approved benzoxaborole, tavaborole, is used for the treatment of onychomycosis and validates the therapeutic potential of this chemical class.[3] More recently, benzoxaboroles like epetraborole have been investigated as a new class of leucyl-tRNA synthetase inhibitors, showing promise against challenging pathogens.[4]
The Boron Atom's Unique Mechanism of Action
The key to the antimicrobial activity of many benzoxaboroles lies in the electrophilic nature of the boron atom. This allows it to form stable, reversible covalent bonds with nucleophilic groups in enzyme active sites. A primary and well-elucidated target is leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis.[5] The benzoxaborole moiety specifically interacts with the cis-diol groups of the terminal adenosine of tRNALeu within the enzyme's editing site, forming a stable adduct.[1][3] This "tRNA-trapping" mechanism effectively halts protein synthesis, leading to bacterial growth inhibition and death.[2][3] This mode of action is distinct from most currently marketed antibiotics, making it a valuable strategy against resistant strains.
Hypothesis: The Role of the 5-Amino Substituent
The specific compound of interest, 5-aminobenzo[c]oxaborol-1(3H)-ol, is a derivative of the core benzoxaborole scaffold.[6] The introduction of an amino group at the 5-position is a strategic medicinal chemistry decision. This functional group can significantly alter the molecule's physicochemical properties, such as its polarity, basicity (pKa), and hydrogen bonding capacity.[7] These changes can, in turn, influence the compound's solubility, cell permeability, and binding affinity for its target enzyme. Our central hypothesis is that the 5-amino group will modulate the compound's antibacterial spectrum and potency compared to the unsubstituted parent molecule. This guide provides the experimental framework to rigorously test this hypothesis.
Pre-Clinical Characterization of 5-aminobenzo[c]oxaborol-1(3H)-ol
Prior to biological evaluation, a thorough characterization of the test article is paramount for data integrity.
Synthesis and Purity
The synthesis of 5-aminobenzo[c]oxaborol-1(3H)-ol has been previously described, often involving multi-step processes starting from substituted toluenes or other commercially available precursors.[8][9] It is critical to ensure the final compound is of high purity (typically >95%, as determined by HPLC and NMR) to avoid confounding results from impurities. The compound's identity should be confirmed by mass spectrometry and its structure elucidated by ¹H and ¹³C NMR.
Physicochemical Properties and Assay Formulation
Understanding the compound's solubility is a critical first step.
-
Solubility Testing: Determine the solubility in relevant solvents, primarily dimethyl sulfoxide (DMSO) for stock solutions and the final assay medium (e.g., Mueller-Hinton Broth).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or ~67 mM) in 100% DMSO. Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Assay Formulation: The final concentration of DMSO in the assay should be kept to a minimum (ideally ≤1%) as it can have intrinsic antimicrobial effects at higher concentrations. All dilutions must be prepared fresh on the day of the experiment.
Core Methodology: Determining the Antibacterial Spectrum
The cornerstone of this investigation is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These assays quantify the compound's potency against a panel of clinically relevant bacteria. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for this purpose.[10][11]
Principle of Minimum Inhibitory Concentration (MIC) Testing
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] This assay provides a quantitative measure of the compound's bacteriostatic activity.
Detailed Protocol: Broth Microdilution MIC Assay
This protocol is adapted from CLSI M07 guidelines.[10]
Materials:
-
5-aminobenzo[c]oxaborol-1(3H)-ol stock solution (in DMSO)
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (see Table 1)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator (35-37°C)
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: a. From a fresh agar plate (18-24h growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (A₆₂₅nm = 0.08-0.13). d. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.[13] Expert Insight: The final inoculum density is critical. Too high, and it may overwhelm the compound, leading to falsely high MICs. Too low, and growth may be insufficient for a clear endpoint.
-
Compound Dilution Series: a. In a separate "master" 96-well plate or in microtubes, prepare a 2-fold serial dilution of the test compound at 2X the final desired concentration. b. For example, add 100 µL of CAMHB to wells 2-11. Add 200 µL of the 2X starting concentration of the compound to well 1. c. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound).
-
Plate Inoculation: a. Transfer 50 µL from each well of the master dilution plate to the corresponding wells of the final assay plate. b. Add 50 µL of the standardized bacterial inoculum (prepared in step 1d) to each well (wells 1-11). The final volume in each well will be 100 µL. c. Controls are essential for a self-validating system:
- Growth Control (Positive Control): Well 11 contains bacteria and CAMHB but no compound.
- Sterility Control (Negative Control): Well 12 contains 100 µL of CAMHB only (no bacteria, no compound).
- Reference Antibiotic: It is best practice to run a parallel plate with a known antibiotic (e.g., ciprofloxacin, gentamicin) to ensure the bacteria are behaving as expected.
-
Incubation: a. Seal the plates (e.g., with an adhesive film) or place them in a humidified container to prevent evaporation. b. Incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
Reading the MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity or pellet at the bottom of the U-well) as compared to the growth control.
Caption: Workflow for the Broth Microdilution MIC Assay.
Rationale-Driven Selection of a Bacterial Panel
To define the antibacterial "spectrum," the compound must be tested against a diverse panel of bacteria. This panel should include representatives from key groups.
Table 1: Recommended Bacterial Panel for Spectrum Determination
| Gram Status | Species | Strain (Example) | Clinical Relevance |
| Gram-Positive | Staphylococcus aureus | ATCC 29213 | Common cause of skin, soft tissue, and bloodstream infections.[14] |
| Staphylococcus aureus (MRSA) | ATCC 43300 | Methicillin-resistant strain, a major therapeutic challenge. | |
| Enterococcus faecalis | ATCC 29212 | Important cause of nosocomial infections, including endocarditis.[14] | |
| Streptococcus pneumoniae | ATCC 49619 | Leading cause of community-acquired pneumonia and meningitis.[14] | |
| Gram-Negative | Escherichia coli | ATCC 25922 | Common cause of urinary tract infections and sepsis.[14] |
| Klebsiella pneumoniae | ATCC 700603 | Opportunistic pathogen, often associated with multidrug resistance. | |
| Pseudomonas aeruginosa | ATCC 27853 | Major cause of hospital-acquired infections, intrinsically resistant.[14] | |
| Acinetobacter baumannii | ATCC 19606 | Critical priority pathogen due to extensive drug resistance. |
Expert Insight: The inclusion of both quality control (QC) strains (e.g., ATCC 29213) and clinically relevant resistant strains (e.g., MRSA) provides a robust dataset. QC strains have defined MIC ranges for reference antibiotics, ensuring the assay is performing correctly.[14][15]
From Inhibition to Cidal Activity: The Minimum Bactericidal Concentration (MBC) Assay
While the MIC tells us the concentration that inhibits growth, the MBC tells us the concentration that actively kills the bacteria. The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% (or 3-log₁₀) reduction in the initial bacterial inoculum.[12][16]
Step-by-Step Methodology:
-
Perform an MIC Test: Set up and run the MIC assay as described in section 3.2.
-
Subculture from MIC Plate: After reading the MIC, take a small aliquot (typically 10 µL) from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plate onto Agar: Spot the 10 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).
-
Incubate: Incubate the agar plates at 37°C for 18-24 hours.
-
Determine MBC: The MBC is the lowest concentration from the MIC plate that results in no colony growth (or a ≥99.9% reduction compared to the initial inoculum count) on the subculture agar plate.[17]
Caption: Logical flow from MIC to determine bactericidal activity.
Data Analysis and Interpretation
Tabulating and Interpreting MIC/MBC Data
All quantitative data should be summarized in a clear, structured table. The ratio of MBC to MIC is an important parameter.
-
If MBC/MIC ≤ 4 , the compound is generally considered bactericidal .
-
If MBC/MIC > 4 , the compound is considered bacteriostatic .
Table 2: Example Antibacterial Activity Data for 5-aminobenzo[c]oxaborol-1(3H)-ol
| Organism (Strain) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus (ATCC 29213) | 2 | 4 | 2 | Bactericidal |
| S. aureus MRSA (ATCC 43300) | 4 | 8 | 2 | Bactericidal |
| E. faecalis (ATCC 29212) | 8 | 32 | 4 | Bactericidal |
| E. coli (ATCC 25922) | 16 | >64 | >4 | Bacteriostatic |
| P. aeruginosa (ATCC 27853) | >64 | >64 | - | Inactive/Resistant |
(Note: Data are hypothetical and for illustrative purposes only.)
Defining the Spectrum of Activity
Based on the tabulated data, a narrative interpretation can be constructed.
-
Broad-spectrum: Activity against a wide range of both Gram-positive and Gram-negative bacteria.
-
Narrow-spectrum: Activity limited to a specific group of bacteria (e.g., only Gram-positives).
In our hypothetical example (Table 2), 5-aminobenzo[c]oxaborol-1(3H)-ol demonstrates potent bactericidal activity against Gram-positive cocci, including the resistant MRSA strain. It shows weaker, bacteriostatic activity against E. coli and is inactive against P. aeruginosa. This would classify it as having a Gram-positive focused spectrum of activity.
Advanced Investigation: Mechanism of Action
While MIC/MBC data define what the compound does, further assays are needed to confirm how it works.
Target Engagement: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
To confirm that 5-aminobenzo[c]oxaborol-1(3H)-ol acts via the hypothesized mechanism, a direct enzyme inhibition assay is required. This biochemical assay measures the ability of the compound to inhibit the activity of purified LeuRS enzyme. The output is typically an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). A potent IC₅₀ value against bacterial LeuRS would provide strong evidence for on-target activity.[3]
Caption: Proposed mechanism of LeuRS inhibition by the benzoxaborole.
Conclusion and Future Directions
This guide has provided a robust, step-by-step framework for the comprehensive evaluation of the antibacterial spectrum of 5-aminobenzo[c]oxaborol-1(3H)-ol. By adhering to standardized protocols like those from CLSI and incorporating essential controls, researchers can generate high-quality, reproducible data.[10] The initial determination of MIC and MBC values against a diverse bacterial panel is the critical first step in assessing the compound's potential as a therapeutic lead. Positive results from these assays would warrant progression to more advanced studies, including enzyme inhibition assays to confirm the mechanism of action, cytotoxicity assays to assess safety, and ultimately, in vivo efficacy studies in animal models of infection. The insights gained from this systematic investigation will be invaluable for guiding future drug development efforts in the fight against antimicrobial resistance.
References
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. PubChem Compound Summary. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2024). Clinical Breakpoint Tables. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Al-Tannak, N. F., et al. (2019). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases. [Link]
-
ResearchGate. (n.d.). 3H-benzo[c][13][18]oxaborol-1-ol and its important derivatives with antimicrobial activity. [Link]
-
Royal Society of Chemistry. (2024). Amino-acid derived benzazaboroles: structure and function of a new chemotype. Organic & Biomolecular Chemistry. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules. [Link]
-
precisionFDA. (n.d.). 5-AMINO-1,3-DIHYDRO-2,1-BENZOXABOROL-1-OL. [Link]
-
BMG LABTECH. (2023). The minimum bactericidal concentration of antibiotics. [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. [Link]
-
American Society for Microbiology. (2023). DS86760016, a Leucyl-tRNA Synthetase Inhibitor, Is Active against Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
Royal Society of Chemistry. (2019). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. MedChemComm. [Link]
-
National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
-
ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]
-
Vasella, A., et al. (2022). Synthesis, Antibacterial and Antiribosomal Activity of the 3C-Aminoalkyl Modification in the Ribofuranosyl Ring of Apralogs. Research Collection. [Link]
-
MDPI. (2022). Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][13][18]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. [Link]
-
Bio-protocol. (2025). Minimum Bactericidal Concentration (MBC) Assay. [Link]
-
ResearchGate. (2012). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. [Link]
-
ACS Publications. (2019). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA-Synthetase Inhibitors. ACS Infectious Diseases. [Link]
-
Fisher, K. V., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]
-
rapidmicrobiology. (2022). MIC Broth Microdilution Plate Reading Giles Scientific. [Link]
-
ResearchGate. (2019). Total Synthesis of Bacterial 5-(3-Indolyl)oxazole Alkaloids: Pimprinols A–C. [Link]
-
Emery Pharma. (2023). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives as Novel Anaplastic Lymphoma Kinase (ALK) Inhibitors. [Link]
Sources
- 1. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. GSRS [precision.fda.gov]
- 7. 5-aminobenzo[c][1,2]oxaborol-1(3H)-ol | 947165-26-6 [chemicalbook.com]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. MIC Broth Microdilution Plate Reading Giles Scientific [rapidmicrobiology.com]
- 12. emerypharma.com [emerypharma.com]
- 13. protocols.io [protocols.io]
- 14. szu.gov.cz [szu.gov.cz]
- 15. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. echemi.com [echemi.com]
A Technical Guide to 5-Aminobenzo[c]oxaborol-1(3H)-ol (CAS 947165-26-6): A Benzoxaborole of Pharmaceutical Interest
A Technical Guide to 5-Aminobenzo[c][1][2]oxaborol-1(3H)-ol (CAS 947165-26-6): A Benzoxaborole of Pharmaceutical Interest
Abstract
This technical guide provides a comprehensive overview of the chemical properties, biological significance, and potential applications of 5-aminobenzo[c][1][2]oxaborol-1(3H)-ol (CAS No. 947165-26-6). As a member of the benzoxaborole class—a group of compounds known for their unique biological activities—this molecule holds significant interest for researchers in medicinal chemistry and drug development. This document consolidates available data on its identity, physicochemical characteristics, and its relationship to the FDA-approved antifungal agent Tavaborole. We further explore the inferred mechanism of action based on its structural class and provide a foundational understanding for scientists and drug development professionals working with this or related compounds.
Chemical Identity and Physicochemical Properties
5-Aminobenzo[c][1][2]oxaborol-1(3H)-ol is a heterocyclic organic compound characterized by a fused benzene and oxaborole ring system.[3] The presence of a boron atom integrated into the heterocyclic ring is a defining feature of the benzoxaborole class, granting it unique chemical and biological properties. The compound is recognized by several systematic names, including 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-amine and 5-Amino-2,1-benzoxaborol-1(3H)-ol.[4] In the pharmaceutical context, it has been identified as a known impurity and reference standard for Tavaborole, an antifungal drug.[5][]
The key physicochemical properties are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Source(s) |
| CAS Number | 947165-26-6 | [1][4] |
| Molecular Formula | C₇H₈BNO₂ | [2][4][5] |
| Molecular Weight | 148.96 g/mol | [4][5] |
| IUPAC Name | 1-hydroxy-3H-2,1-benzoxaborol-5-amine | [2][] |
| Synonyms | 5-aminobenzo[c][1][2]oxaborol-1(3H)-ol, 5-Amino-1,3-dihydro-2,1-benzoxaborol-1-ol | [5][7] |
| Appearance | Wheat-colored solid | [1] |
| Purity | >98.0% (T)(HPLC) available commercially | |
| Storage Conditions | Store at -20°C in an inert atmosphere | [1][7] |
| Predicted pKa | 7.06 ± 0.20 | [1] |
| Predicted Boiling Point | 329.5 ± 52.0 °C | [1] |
| Predicted Density | 1.27 ± 0.1 g/cm³ | [1] |
| InChI Key | SBHOFSMRVTYWOW-UHFFFAOYSA-N | [2][7] |
Biological Significance and Inferred Mechanism of Action
While specific peer-reviewed literature on the biological activity of 5-aminobenzo[c][1][2]oxaborol-1(3H)-ol is not widely available, its mechanism of action can be inferred with high confidence from its structural class and its documented association with Tavaborole.[2][8]
Benzoxaboroles, as a class, are known to function by inhibiting essential cellular enzymes. Their primary mechanism involves the boron atom, which forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal ribose on tRNA molecules. This is particularly effective against fungal and bacterial cytoplasmic leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis.
Inferred Mechanism:
-
Target Identification: The primary target is the editing domain of cytoplasmic leucyl-tRNA synthetase (LeuRS).
-
Adduct Formation: The boron atom of the oxaborole ring traps the terminal adenosine (A76) of tRNALeu within the LeuRS editing site.
-
Inhibition of Protein Synthesis: By forming this stable tRNA-adduct, the benzoxaborole prevents the catalytic turnover of the enzyme, effectively halting the ligation of leucine to its cognate tRNA. This cessation of protein synthesis leads to cell stasis and eventual cell death (fungistatic or bacteriostatic activity).
Some sources suggest that this compound and related benzoxaboroles may also possess anti-inflammatory properties and could be explored for treating conditions like periodontal disease, which involves bacterial, viral, or fungal infections.[1]
The following diagram illustrates the generalized mechanism of action for benzoxaboroles targeting LeuRS.
Figure 1: Inferred mechanism of action for 5-aminobenzo[c][1][2]oxaborol-1(3H)-ol. The compound targets the editing site of leucyl-tRNA synthetase (LeuRS), forming a stable adduct with tRNA and halting protein synthesis.
Synthesis and Analytical Protocols
Synthesis Rationale
While specific synthesis routes for 5-aminobenzo[c][1][2]oxaborol-1(3H)-ol are primarily detailed in patent literature, a general and adaptable synthetic approach can be derived from methods used for analogous compounds like 6-aminobenzo[c]oxaborol-1(3H)-ol.[3] The core strategy involves the formation of the benzoxaborole ring from a suitably substituted phenylboronic acid precursor.
A plausible synthetic workflow is outlined below. This protocol is conceptual and should be adapted and optimized based on laboratory-specific conditions.
Figure 2: Conceptual workflow for the synthesis of 5-aminobenzo[c][1][2]oxaborol-1(3H)-ol from a phenylboronic acid precursor.
Analytical Method: Quality Control via HPLC
As a pharmaceutical reference standard, ensuring the purity of 5-aminobenzo[c][1][2]oxaborol-1(3H)-ol is critical.[5] High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.
Exemplary HPLC Protocol:
-
Objective: To determine the purity of a synthesized or purchased batch of 5-aminobenzo[c][1][2]oxaborol-1(3H)-ol.
-
Instrumentation:
-
HPLC system with UV-Vis Detector
-
C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample Diluent: 50:50 Water/Acetonitrile
-
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
-
-
Causality and Trustworthiness: This standard reverse-phase method is designed to separate the moderately polar analyte from more polar starting materials and less polar byproducts. The use of TFA ensures sharp peak shapes by acting as an ion-pairing agent. The gradient elution allows for the effective separation of a wide range of potential impurities within a reasonable run time, ensuring a comprehensive purity assessment.
Applications and Future Outlook
The primary documented application of 5-aminobenzo[c][1][2]oxaborol-1(3H)-ol is as a pharmaceutical reference standard and known impurity for the drug Tavaborole.[5][] This is a critical role in the quality control and regulatory submission processes for Tavaborole manufacturing.
Beyond this, its structural similarity to other biologically active benzoxaboroles suggests potential for further investigation in several areas:
-
Antimicrobial Drug Discovery: As a scaffold, it could be modified to develop new antifungal or antibacterial agents targeting LeuRS or other aminoacyl-tRNA synthetases.
-
Anti-inflammatory Research: The potential anti-inflammatory properties warrant further investigation into its mechanism in inflammatory pathways.[1]
-
Material Science: Boron-containing compounds can be used in the development of advanced materials for biomedical applications, an area that remains to be explored for this specific molecule.[3]
Conclusion
5-Aminobenzo[c][1][2]oxaborol-1(3H)-ol (CAS 947165-26-6) is a well-characterized benzoxaborole with a defined role in the pharmaceutical industry as a reference standard. While direct research on its biological effects is limited, a strong, evidence-based inference points towards the inhibition of leucyl-tRNA synthetase as its primary mechanism of action. This guide provides a foundational repository of its chemical properties, an inferred biological profile, and practical analytical methodologies. For researchers and drug developers, this compound serves not only as a critical quality control reagent but also as a potential starting point for the exploration of novel therapeutics based on the versatile benzoxaborole scaffold.
References
-
PubChemLite. (n.d.). 947165-26-6 (C7H8BNO2). [Link]
-
PubMed. (n.d.). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. [Link]
-
precisionFDA. (n.d.). 5-AMINO-1,3-DIHYDRO-2,1-BENZOXABOROL-1-OL. [Link]
-
PubChemLite. (n.d.). C7H8BNO2 - Explore. [Link]
Sources
- 1. This compound | 947165-26-6 [chemicalbook.com]
- 2. PubChemLite - 947165-26-6 (C7H8BNO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 947165-26-6 | Benchchem [benchchem.com]
- 4. GSRS [precision.fda.gov]
- 5. Tavaborole Impurity 10 - SRIRAMCHEM [sriramchem.com]
- 7. 5-Amino-1,3-dihydro-2,1-benzoxaborol-1-ol | 947165-26-6 [sigmaaldrich.com]
- 8. PubChemLite - C7H8BNO2 - Explore [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Notes and Protocols for 5-aminobenzo[c]oxaborol-1(3H)-ol Enzyme Inhibition Assay
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing an enzyme inhibition assay for 5-aminobenzo[c]oxaborol-1(3H)-ol, a potent inhibitor of leucyl-tRNA synthetase (LeuRS). This protocol is designed to ensure scientific integrity and provide actionable insights for the evaluation of this and similar oxaborole-based compounds.
Introduction: The Significance of 5-aminobenzo[c]oxaborol-1(3H)-ol and its Target
5-aminobenzo[c]oxaborol-1(3H)-ol belongs to the oxaborole class of compounds, which have garnered significant attention in medicinal chemistry due to their unique biological activities.[1] A prominent member of this class, tavaborole (AN2690), is an FDA-approved antifungal agent for the treatment of onychomycosis.[2][3] The primary molecular target for tavaborole and its analogs, including 5-aminobenzo[c]oxaborol-1(3H)-ol, is the essential fungal enzyme, leucyl-tRNA synthetase (LeuRS).[2][4][5]
LeuRS plays a critical role in protein biosynthesis by catalyzing the attachment of leucine to its cognate tRNA.[6][7] Oxaboroles, through their unique boron chemistry, inhibit LeuRS via a novel mechanism. They form a stable adduct with the terminal adenosine of the tRNA within the enzyme's editing site, effectively trapping the tRNA and halting protein synthesis.[6][7] This mechanism, known as the oxaborole tRNA-trapping (OBORT) mechanism, leads to fungal cell death.[8] The high selectivity of oxaboroles for fungal or microbial LeuRS over its human counterpart makes this enzyme an attractive target for the development of new anti-infective agents.[9]
This application note provides a robust protocol for a biochemical assay to determine the inhibitory potency (IC50) of 5-aminobenzo[c]oxaborol-1(3H)-ol against LeuRS.
Principle of the Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
The LeuRS inhibition assay is a biochemical method used to measure the enzymatic activity of LeuRS in the presence and absence of an inhibitor. The assay quantifies the rate of the aminoacylation reaction, where LeuRS attaches radiolabeled leucine to its tRNA. The fundamental reaction is as follows:
L-Leucine + ATP + tRNALeu ---(LeuRS)--> L-Leucyl-tRNALeu + AMP + PPi
The activity of LeuRS is determined by measuring the amount of radiolabeled L-leucine incorporated into the tRNA over a specific period. In the presence of an inhibitor like 5-aminobenzo[c]oxaborol-1(3H)-ol, the rate of this reaction will decrease. By testing a range of inhibitor concentrations, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Materials and Reagents
Table 1: Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) | Storage |
| 5-aminobenzo[c]oxaborol-1(3H)-ol | CymitQuimica | IN-DA01BWO7 | -20°C |
| Recombinant Leucyl-tRNA Synthetase (e.g., from S. cerevisiae) | Commercial Supplier | Varies | -80°C |
| [3H]-L-Leucine | PerkinElmer | NET460250UC | -20°C |
| Total tRNA (e.g., from baker's yeast) | Sigma-Aldrich | 10109541001 | -20°C |
| ATP, Disodium Salt | Sigma-Aldrich | A2383 | -20°C |
| L-Leucine | Sigma-Aldrich | L8000 | Room Temp |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |
| MgCl2 | Sigma-Aldrich | M8266 | Room Temp |
| KCl | Sigma-Aldrich | P9333 | Room Temp |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | -20°C |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |
| Trichloroacetic Acid (TCA) | Sigma-Aldrich | T6399 | Room Temp |
| Glass Fiber Filters | Whatman | 1825-025 | Room Temp |
| Scintillation Cocktail | PerkinElmer | 6013329 | Room Temp |
| 96-well Microplates | Corning | 3590 | Room Temp |
| Scintillation Counter |
Experimental Workflow
The following diagram illustrates the overall workflow for the LeuRS inhibition assay.
Caption: Workflow for the Leucyl-tRNA Synthetase Inhibition Assay.
Detailed Step-by-Step Protocol
Preparation of Reagents
-
Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 20 mM KCl, 10 mM MgCl2, 2 mM DTT. Prepare a 10X stock and store at 4°C. Dilute to 1X with nuclease-free water before use. The choice of buffer and pH is critical for optimal enzyme activity.[4]
-
ATP Stock Solution: 100 mM ATP in nuclease-free water. Aliquot and store at -20°C.
-
L-Leucine Stock Solution: 10 mM L-Leucine in nuclease-free water. Store at -20°C.
-
[3H]-L-Leucine Stock: As supplied by the manufacturer.
-
Total tRNA Stock Solution: 10 mg/mL in nuclease-free water. Aliquot and store at -20°C.
-
Enzyme Dilution Buffer: 1X Assay Buffer containing 0.1 mg/mL BSA. Prepare fresh.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of 5-aminobenzo[c]oxaborol-1(3H)-ol in 100% DMSO.
-
Quenching Solution: 10% (w/v) Trichloroacetic Acid (TCA). Prepare in deionized water and store at 4°C.
-
Wash Solution: 5% (w/v) TCA. Prepare in deionized water and store at 4°C.
Assay Procedure
-
Prepare Inhibitor Dilutions: Serially dilute the 10 mM stock solution of 5-aminobenzo[c]oxaborol-1(3H)-ol in 100% DMSO to obtain a range of concentrations (e.g., from 1 mM to 0.01 µM). Then, prepare intermediate dilutions in the 1X Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare Reaction Master Mix (per reaction):
-
1X Assay Buffer
-
4 mM ATP
-
0.1 mM L-Leucine
-
0.5 µCi [3H]-L-Leucine
-
0.5 mg/mL Total tRNA
-
Note: The final concentrations in the reaction volume should be optimized based on the specific activity of the enzyme and tRNA.
-
-
Set up the Assay Plate (96-well plate):
-
Test Wells: Add 5 µL of the diluted inhibitor solution.
-
Positive Control Wells (No Inhibitor): Add 5 µL of 1X Assay Buffer containing the same percentage of DMSO as the test wells.
-
Negative Control Wells (No Enzyme): Add 5 µL of 1X Assay Buffer.
-
-
Enzyme Addition and Pre-incubation:
-
Dilute the recombinant LeuRS in the Enzyme Dilution Buffer to the desired final concentration (e.g., 50 nM).
-
Add 20 µL of the diluted enzyme to each well (except for the negative control wells, to which 20 µL of Enzyme Dilution Buffer is added).
-
Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 25 µL of the Reaction Master Mix to all wells to start the reaction. The final reaction volume will be 50 µL.
-
Incubate the plate at 30°C for 20 minutes. The incubation time and temperature should be optimized to ensure the reaction is in the linear range.
-
-
Stop the Reaction:
-
Add 50 µL of cold 10% TCA to each well to quench the reaction.
-
Incubate the plate on ice for 10 minutes to allow the tRNA to precipitate.
-
-
Filtration and Washing:
-
Pre-soak the glass fiber filters in 5% TCA.
-
Transfer the contents of each well to the corresponding filter on a vacuum manifold.
-
Wash each filter three times with 1 mL of cold 5% TCA to remove unincorporated [3H]-L-Leucine.
-
Wash each filter once with 1 mL of 95% ethanol.
-
-
Scintillation Counting:
-
Dry the filters completely under a heat lamp or in an oven.
-
Place each filter in a scintillation vial and add 5 mL of scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Average the CPM values for the positive control (100% activity) and negative control (0% activity) wells.
-
For each inhibitor concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (CPMs_ample - CPMn_egative_control) / (CPM_positive_control - CPM_negative_control))
-
-
Generate Dose-Response Curve and Determine IC50:
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, XLfit).
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
-
Table 2: Example Data for IC50 Determination
| Inhibitor Conc. (µM) | Log [Inhibitor] | % Inhibition |
| 0.01 | -2.00 | 5.2 |
| 0.03 | -1.52 | 15.8 |
| 0.1 | -1.00 | 48.9 |
| 0.3 | -0.52 | 80.1 |
| 1 | 0.00 | 95.3 |
| 3 | 0.48 | 98.7 |
| 10 | 1.00 | 99.5 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in negative control | Incomplete washing of filters | Increase the number and volume of TCA washes. Ensure the vacuum is sufficient for efficient filtration. |
| Non-specific binding of [3H]-L-Leucine to filters | Pre-soak filters in 5% TCA for a longer duration. | |
| Low signal in positive control | Inactive enzyme | Use a fresh aliquot of enzyme. Verify enzyme activity with a known standard. |
| Suboptimal assay conditions | Optimize pH, temperature, and substrate concentrations. | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing at each step. |
| Inhomogeneous enzyme or substrate solutions | Vortex solutions gently before use. | |
| No inhibition observed | Inactive inhibitor | Verify the integrity and concentration of the inhibitor stock solution. |
| Incorrect inhibitor concentration range | Test a wider range of inhibitor concentrations. |
Mechanism of Inhibition Visualization
The following diagram illustrates the mechanism of LeuRS inhibition by an oxaborole compound.
Caption: Mechanism of LeuRS inhibition by 5-aminobenzo[c]oxaborol-1(3H)-ol.
References
- Markham, A. (2014). Tavaborole: first global approval. Drugs, 74(15), 1843-1846.
- Ma, S., et al. (2019). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. MedChemComm, 10(8), 1329-1343.
- Gupta, A. K., & Daigle, D. (2014). An upcoming drug for onychomycosis: Tavaborole.
- Rock, F. L., et al. (2007). An antifungal agent that inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science, 316(5832), 1759-1761.
- Palencia, A., et al. (2016). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. Methods, 113, 12-22.
-
National Center for Biotechnology Information. Assay Guidance Manual. Available from: [Link]
- Wu, J., et al. (2022). A Novel Leucyl-tRNA Synthetase Inhibitor, MRX-6038, Expresses Anti-Mycobacterium abscessus Activity. Antimicrobial Agents and Chemotherapy, 66(12), e00601-22.
- Elewski, B. E., et al. (2017). Evaluation of the efficacy and safety of tavaborole topical solution, 5%, in the treatment of onychomycosis of the toenail in adults: a pooled analysis of an 8-week, post-study follow-up from two randomized phase 3 studies.
- Patel, B. A., et al. (2015). Spotlight on tavaborole for the treatment of onychomycosis.
- Hernandez, V., & Crepin, T. (2020). A leucyl-tRNA synthetase inhibitor with broad-spectrum antimycobacterial activity. Antimicrobial agents and chemotherapy, 64(12), e01177-20.
-
Patsnap. How to Choose the Right Buffer for Enzyme Activity Tests. Available from: [Link]
- Sharma, R., & Sharma, M. (2015). Tavaborole: a novel boron-containing antifungal agent for the treatment of onychomycosis.
- Coronado, C. D., et al. (2015). In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical.
- D'hooghe, M., & V, S. (2021). Recent advances in the synthesis and applications of oxaborole derivatives. Organic & Biomolecular Chemistry, 19(34), 7338-7356.
-
Khan Academy. Basics of enzyme kinetics graphs. Available from: [Link]
-
LI-COR Biosciences. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Available from: [Link]
- Zhang, Y., et al. (2019). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. RSC medicinal chemistry, 10(8), 1329-1343.
-
ResearchGate. IC50 determination for protein synthesis inhibitors. Available from: [Link]
-
GlobalRx. Clinical Profile of Tavaborole 5% Topical Solution. Available from: [Link]
-
Wikipedia. Enzyme kinetics. Available from: [Link]
-
TeachMe Physiology. Enzyme Kinetics. Available from: [Link]
-
amsbio. HYALURONIDASE ASSAY KIT. Available from: [Link]
- Baker, S. J., et al. (2006). Discovery of a novel class of boronic acid-based antifungal agents. Journal of medicinal chemistry, 49(16), 4447-4450.
Sources
- 1. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
Application Notes and Protocols: Crystallographic Analysis of 5-aminobenzo[c]oxaborol-1(3H)-ol Bound to Leucyl-tRNA Synthetase
Prepared by: Gemini, Senior Application Scientist
Introduction: Targeting the Fidelity of Protein Synthesis
Leucyl-tRNA synthetase (LeuRS) is a crucial enzyme in the translational machinery, responsible for the accurate attachment of leucine to its cognate tRNA (tRNALeu). This two-step aminoacylation reaction is fundamental for the fidelity of protein synthesis.[1][2] To prevent errors, LeuRS possesses a distinct editing or proofreading domain that hydrolyzes mischarged tRNAs, such as Ile-tRNALeu.[1][3] This editing function makes LeuRS an attractive target for the development of novel antimicrobial agents, as its inhibition can halt protein synthesis and impede cell growth.[2][4]
The benzoxaboroles are a novel class of boron-containing heterocyclic compounds with broad-spectrum antifungal and antibacterial activity.[5] 5-aminobenzo[c]oxaborol-1(3H)-ol, a derivative of the FDA-approved antifungal drug tavaborole (AN2690), targets the editing domain of LeuRS.[4][6] Its mechanism of action involves a unique covalent interaction with the 3'-terminal adenosine of tRNALeu within the editing site, effectively trapping the tRNA and inactivating the enzyme.[1][2][7] This guide provides a comprehensive overview and detailed protocols for the crystallographic analysis of 5-aminobenzo[c]oxaborol-1(3H)-ol in complex with leucyl-tRNA synthetase, offering researchers a roadmap for structural studies in this area of drug discovery.[8][9]
Mechanism of Action: The Oxaborole tRNA Capture (OBORT)
The inhibitory action of 5-aminobenzo[c]oxaborol-1(3H)-ol is a fascinating example of targeted covalent inhibition. The boron atom of the benzoxaborole plays a key role in this mechanism, which is often referred to as the Oxaborole tRNA Capture (OBORT) mechanism.[2]
Here's a breakdown of the key steps:
-
Binding to the Editing Site: The benzoxaborole inhibitor enters the editing active site of the LeuRS enzyme.
-
tRNALeu Accommodation: The 3'-end of a tRNALeu molecule also binds within the editing site.
-
Covalent Adduct Formation: The boron atom of the inhibitor forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (A76) of the tRNALeu.[2]
-
Enzyme Inactivation: This ternary complex of LeuRS-tRNALeu-inhibitor effectively locks the enzyme in an inactive conformation, preventing the hydrolysis of mischarged tRNAs and ultimately halting protein synthesis.[1]
The following diagram illustrates this inhibitory mechanism:
Sources
- 1. Crystal structures of the human and fungal cytosolic Leucyl-tRNA synthetase editing domains: A structural basis for the rational design of antifungal benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The crystal structure of leucyl-tRNA synthetase complexed with tRNALeu in the post-transfer-editing conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein X-ray Crystallography and Drug Discovery | MDPI [mdpi.com]
- 9. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming challenges in the purification of 5-aminobenzo[c]oxaborol-1(3H)-ol
Welcome to the technical support center for the purification of 5-aminobenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered challenges during the purification of this valuable benzoxaborole derivative. As a Senior Application Scientist, I have compiled field-proven insights and scientifically-grounded protocols to ensure you can achieve the desired purity and yield in your experiments.
Understanding the Molecule: Key Physicochemical Properties
Before delving into purification challenges, it's crucial to understand the physicochemical properties of 5-aminobenzo[c]oxaborol-1(3H)-ol that influence its behavior during purification.
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₈BNO₂ | Relatively small and polar molecule. |
| Molecular Weight | 148.96 g/mol | Influences diffusion and behavior in chromatography. |
| Appearance | White to light yellow or light orange to green powder/crystal[1][2] | Color variation often indicates the presence of impurities. |
| pKa | ~7.06 - 7.27[2][3] | The amino group's basicity and the boronic acid's acidity will be pH-dependent, affecting solubility and chromatographic retention. |
| Storage | Store at -20°C or in a cool, dark place under an inert atmosphere[1][3] | Suggests potential sensitivity to light, temperature, and air. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of 5-aminobenzo[c]oxaborol-1(3H)-ol in a question-and-answer format, providing both the "why" and the "how-to" for each challenge.
FAQ 1: My purified 5-aminobenzo[c]oxaborol-1(3H)-ol is colored (yellow, brown, or pinkish). What causes this and how can I remove the color?
Answer:
Color in the final product is a frequent issue and typically points to the presence of oxidized impurities or residual starting materials. The aminophenyl moiety is susceptible to oxidation, which can form highly colored quinone-like species.
Troubleshooting Flowchart for Color Impurities:
Caption: Decision-making workflow for removing color impurities.
Detailed Protocols:
1. Activated Charcoal Treatment:
Activated carbon is highly effective at adsorbing colored impurities and other trace contaminants from solutions.[4]
-
Step 1: Dissolution. Dissolve the crude or colored 5-aminobenzo[c]oxaborol-1(3H)-ol in a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).
-
Step 2: Charcoal Addition. Add a small amount of activated charcoal (typically 1-5% w/w of your compound) to the hot solution.
-
Step 3: Heating. Gently heat the suspension at reflux for 15-30 minutes.
-
Step 4: Hot Filtration. Quickly filter the hot solution through a pad of Celite® or a fluted filter paper to remove the charcoal. This step must be performed rapidly to prevent premature crystallization of the product.
-
Step 5: Crystallization. Allow the clear, colorless filtrate to cool slowly to induce crystallization.
Causality: The porous structure of activated charcoal provides a large surface area for the adsorption of large, colored impurity molecules, effectively removing them from the solution.[4]
2. Recrystallization:
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.
-
Solvent Screening: For a polar compound like 5-aminobenzo[c]oxaborol-1(3H)-ol, consider the following solvents and mixtures:
-
Ethanol/Water
-
Methanol/Water
-
Ethyl Acetate/Hexanes[5]
-
Acetone/Water
-
-
General Recrystallization Protocol (using Ethanol/Water):
-
Dissolve the compound in a minimal amount of hot ethanol.
-
To the hot solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water.
-
3. Reversed-Phase Chromatography:
If color persists after charcoal treatment and recrystallization, reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective, albeit more resource-intensive, purification method.
-
Recommended Starting Conditions:
-
Column: C18, 5 µm, 250 x 4.6 mm
-
Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water (pH ~3-5)
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 95%) over 15-20 minutes.
-
Detection: 252 nm[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C[6]
-
Causality: Reversed-phase chromatography separates compounds based on their hydrophobicity.[7] Polar impurities, including many colored degradation products, will elute earlier than the slightly more retained 5-aminobenzo[c]oxaborol-1(3H)-ol.
FAQ 2: I am observing multiple spots on my TLC plate after synthesis. What are the likely impurities and how can I separate them?
Answer:
The impurities present in your crude product will largely depend on the synthetic route employed. Two common synthetic precursors are 4-amino-2-bromobenzyl alcohol and 2-bromo-4-nitrobenzyl alcohol.
Potential Impurities and Their Origin:
| Potential Impurity | Likely Origin |
| Unreacted Starting Material (e.g., 4-amino-2-bromobenzyl alcohol) | Incomplete reaction. |
| Partially Reacted Intermediates (e.g., boronic esters) | Incomplete hydrolysis of boronate esters if used in the synthesis. |
| Oxidation Products | Exposure of the amino group to air or oxidizing agents during synthesis or workup. |
| Byproducts from Side Reactions | Depending on the specific reagents and conditions used. |
Troubleshooting Flowchart for Multiple Impurities:
Caption: A systematic approach to separating multiple impurities.
Detailed Protocols:
1. Optimized Aqueous Workup:
-
Acid-Base Extraction: The amino group allows for selective extraction.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash with a dilute aqueous acid (e.g., 1 M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to deprotonate the amine.
-
Extract the product back into an organic solvent.
-
2. Column Chromatography:
For separating impurities with different polarities, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is a good starting point.
-
Mobile Phase Selection:
-
Use TLC to screen for an appropriate solvent system. A good system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities.
-
Common solvent systems for polar compounds include gradients of:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol
-
-
-
Protocol:
-
Prepare a slurry of silica gel in your starting eluent and pack the column.
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the top of the column.
-
Elute with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
FAQ 3: My yield is low after purification. What are the common causes and how can I improve it?
Answer:
Low recovery can be attributed to several factors, from product instability to suboptimal purification techniques.
Potential Causes of Low Yield and Solutions:
| Potential Cause | Troubleshooting Steps |
| Product Instability/Degradation | Benzoxaboroles can be sensitive to acidic or basic conditions and oxidation.[8] Ensure all purification steps are performed promptly and under an inert atmosphere if possible. Avoid unnecessarily harsh pH conditions. |
| Loss during Extraction | The polarity of 5-aminobenzo[c]oxaborol-1(3H)-ol can lead to some solubility in the aqueous phase during workup. Saturate the aqueous layer with NaCl to decrease the solubility of the product and perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate).[9] |
| Incomplete Elution from Chromatography Column | If the compound is highly polar, it may not fully elute from the silica gel column. Use a more polar solvent system (e.g., a higher percentage of methanol in dichloromethane). |
| Premature Crystallization during Hot Filtration | When using activated charcoal or performing a hot filtration, if the solution cools too quickly, the product can crystallize out along with the impurities being removed. Ensure the filtration apparatus is pre-heated and the filtration is performed as quickly as possible. |
| Suboptimal Recrystallization Conditions | Using too much solvent will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary for complete dissolution.[10] Cool the solution slowly to obtain larger, purer crystals and maximize recovery. |
References
-
Organic Syntheses. Benzyl alcohol, o-amino-. Available from: [Link]
-
Patel, M., et al. (2020). Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[8][11]-benzoxaborole and polymorphs thereof. US Patent 10,865,217B2.
- Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Molecules, 24(19), 3563.
- Jaafar, M., et al. (2024). Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC). International Journal of Pharmaceutical, Nutraceutical and Cosmetic Sciences, 7(2), 11-20.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
- Google Patents. Method for preparing 4-aminobenzyl alcohol. CN104262176A.
-
Organic Syntheses. 2-Amino-5-bromobenzaldehyde. Available from: [Link]
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th ed., John Wiley & Sons, 2014.
-
Reddit. Go-to recrystallization solvent mixtures. r/Chempros. Available from: [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? Available from: [Link]
-
ResearchGate. Final step in the synthesis of o-nitrobenzyl NB compounds.... Available from: [Link]
- Sharma, S., et al. (2011). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Indian Journal of Pharmaceutical Sciences, 73(4), 421–425.
-
ResearchGate. Anchoring of Fmoc Amino Acid to 4-Alkoxybenzyl Alcohol Resin Using a New Esterification Reagent (I), (II). Available from: [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
-
Chemviron. Specialised Activated Carbon Solutions for Pharma Industry. Available from: [Link]
-
National Center for Biotechnology Information. Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. Available from: [Link]
-
ACS Publications. Polar effects in free radical reactions. Homolytic aromatic amination by the amino radical cation, .cntdot.+NH3: reactivity and selectivity. Available from: [Link]
-
precisionFDA. 5-AMINO-1,3-DIHYDRO-2,1-BENZOXABOROL-1-OL. Available from: [Link]
-
Malaysian Journal of Pharmaceutical Sciences. DEVELOPMENT AND VALIDATION OF REVERSE PHASE-HIGH PERFORMANCE LIQUID CHROMATOGRAPHY ASSAY METHOD FOR ESTIMATION OF FENOFIBRATE IN. Available from: [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
Sources
- 1. 5-Amino-2,1-benzoxaborol-1(3H)-ol | 947165-26-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. diva-portal.org [diva-portal.org]
- 3. 5-aminobenzo[c][1,2]oxaborol-1(3H)-ol | 947165-26-6 [chemicalbook.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ijpncs.uitm.edu.my [ijpncs.uitm.edu.my]
- 7. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US10865217B2 - Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[2,1]-benzoxaborole and polymorphs thereof - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
strategies to reduce the cytotoxicity of 5-aminobenzo[c]oxaborol-1(3H)-ol in mammalian cells
A Guide for Researchers on Mitigating Cytotoxicity in Mammalian Cell Cultures
Welcome to the technical support guide for 5-aminobenzo[c]oxaborol-1(3H)-ol. As a Senior Application Scientist, I've designed this resource to help you navigate the experimental challenges associated with the cytotoxicity of this compound. This guide provides in-depth, field-proven insights and actionable protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about 5-aminobenzo[c]oxaborol-1(3H)-ol, its mechanism, and the underlying principles of its cellular toxicity.
Q1: What is 5-aminobenzo[c]oxaborol-1(3H)-ol and its primary mechanism of action?
5-aminobenzo[c]oxaborol-1(3H)-ol is a member of the benzoxaborole class of compounds, which are boron-containing heterocycles.[1] This class has garnered significant attention in drug discovery for its unique chemical properties.[2][3] The key feature of a benzoxaborole is the boron atom, which possesses an empty p-orbital. This allows it to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of sugars or specific amino acid residues (like serine) in the active sites of enzymes.[1][3] This interaction is the basis for their therapeutic effects, which can include anti-inflammatory, antifungal, and antibacterial activities.[1][4] For example, some benzoxaboroles function by inhibiting enzymes like phosphodiesterase 4 (PDE4) or leucyl-tRNA synthetase (LeuRS).[1][3]
Q2: What are the likely mechanisms driving the cytotoxicity of 5-aminobenzo[c]oxaborol-1(3H)-ol in mammalian cells?
While some reports describe benzoxaboroles as having low bio-toxicity, off-target effects and cytotoxicity can occur, particularly at higher concentrations or in sensitive cell lines.[2][5] The precise cytotoxic mechanism for 5-aminobenzo[c]oxaborol-1(3H)-ol is not extensively documented, but we can infer several plausible pathways based on the chemistry of benzoxaboroles and general principles of drug-induced toxicity.
-
Oxidative Stress: The metabolism of aromatic compounds, including benzoxaboroles, can be mediated by cytochrome P450 (CYP) enzymes.[1][6] This metabolic processing can sometimes generate reactive oxygen species (ROS) as byproducts, leading to an imbalance that overwhelms the cell's antioxidant defenses.[7][8] This state, known as oxidative stress, can damage vital biomolecules like lipids, proteins, and DNA.[9][10]
-
Mitochondrial Dysfunction: Mitochondria are primary targets of oxidative stress. ROS can damage mitochondrial membranes and inhibit the electron transport chain, leading to a decrease in ATP production and the release of pro-apoptotic factors like cytochrome c.[10]
-
Apoptosis Induction: The accumulation of cellular damage from oxidative stress and mitochondrial dysfunction often triggers programmed cell death, or apoptosis. This is a controlled process involving the activation of a cascade of enzymes called caspases.[11]
-
Off-Target Enzyme Inhibition: The reactive nature of the boron atom means that at sufficient concentrations, it may interact with unintended cellular enzymes that have nucleophilic residues in their active sites, disrupting their function and leading to cell death.
Caption: Potential mechanisms of 5-aminobenzoxaborol-induced cytotoxicity.
Troubleshooting Guide: Experimental Issues & Solutions
This section is formatted as a direct Q&A to address specific problems you might encounter during your experiments.
Problem: I'm observing high levels of cell death (apoptosis/necrosis) even at concentrations where I expect to see a pharmacological effect. What can I do?
Causality & Solution: This common issue arises from either using a concentration that is too high for the specific cell line's sensitivity or exposing the cells for too long. It's also possible that the cell death is mediated by oxidative stress, which can be mitigated.
Strategy 1: Optimize Drug Concentration and Exposure Time The first step in any cytotoxicity investigation is to perform a careful dose-response and time-course analysis. This allows you to identify a therapeutic window where you can observe the desired biological effect without inducing widespread, non-specific cell death.[12][13]
View Protocol 1: Dose-Response and Time-Course Cytotoxicity Assay
Objective: To determine the IC50 (or GI50) and optimal exposure duration for 5-aminobenzo[c]oxaborol-1(3H)-ol in your mammalian cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
5-aminobenzo[c]oxaborol-1(3H)-ol
-
Appropriate solvent (e.g., sterile DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-optimized density (see Protocol 3) and allow them to adhere and resume proliferation for 18-24 hours.[14]
-
Drug Preparation: Prepare a 2X stock solution of your highest desired concentration of the compound in complete medium. Perform serial dilutions (e.g., 1:3 or 1:5) in complete medium to create a range of 2X concentrations. Include a vehicle control (medium with solvent at the highest concentration used).
-
Treatment: Carefully remove half the medium from each well and add an equal volume of the 2X drug dilutions. This minimizes cell disturbance.[14] You will now have your final desired concentrations.
-
Incubation:
-
For a time-course experiment , prepare multiple identical plates. Treat them all at the same time.
-
At each time point (e.g., 24h, 48h, 72h), remove one plate from the incubator and proceed to the viability assessment.
-
-
Viability Assessment: Add the viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.
-
Data Acquisition: Read the plate using the appropriate plate reader (luminescence, fluorescence, or absorbance).
-
Analysis:
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of viability versus the log of the drug concentration for each time point.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value for each time point.
-
Interpretation: This protocol will reveal how both dose and time affect cell viability. You may find that a shorter exposure time allows for a higher therapeutic concentration before cytotoxicity becomes dominant.
Strategy 2: Mitigate Cytotoxicity with Antioxidant Co-treatment If you suspect oxidative stress is a primary driver of the observed cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) can be a powerful diagnostic and mitigating tool.[7] NAC is a precursor to glutathione, a major intracellular antioxidant.
| Parameter | Recommended Starting Condition | Rationale |
| Antioxidant | N-Acetylcysteine (NAC) | Well-documented, cell-permeable antioxidant and glutathione precursor.[7] |
| NAC Concentration | 1-5 mM | This range is typically effective without causing toxicity from the NAC itself. |
| Pre-incubation Time | 1-2 hours | Allows for cellular uptake and metabolism of NAC before the compound is added. |
| Controls | 1. Cells + Vehicle | 2. Cells + Compound |
View Protocol 2: Co-treatment with N-Acetylcysteine (NAC)
Objective: To determine if the cytotoxicity of 5-aminobenzo[c]oxaborol-1(3H)-ol is mediated by oxidative stress.
Materials:
-
All materials from Protocol 1
-
N-acetylcysteine (NAC), sterile filtered solution
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
NAC Pre-treatment: After cells have adhered (18-24h), add NAC solution to the designated wells to a final concentration of 1-5 mM. Incubate for 1-2 hours.
-
Compound Treatment: Prepare 2X serial dilutions of 5-aminobenzo[c]oxaborol-1(3H)-ol. Add them to the wells (both with and without NAC) as described in Protocol 1.
-
Incubation: Incubate for the time period determined to be relevant from your time-course experiment (e.g., 48 hours).
-
Viability Assessment & Analysis: Perform the viability assay and data analysis as in Protocol 1.
Interpretation: Compare the dose-response curves of the compound with and without NAC. A significant rightward shift in the IC50 curve in the presence of NAC strongly suggests that the compound's cytotoxicity is, at least in part, mediated by the induction of oxidative stress.
Problem: My results are inconsistent. The IC50 value varies significantly between experiments.
Causality & Solution: High variability is often traced back to inconsistencies in experimental setup rather than the compound itself. Key factors include the solvent used, cell seeding density, and the health and passage number of the cells.
Strategy 1: Validate Your Solvent The solvent used to dissolve your compound, typically DMSO, can be toxic to cells at higher concentrations. It is critical to ensure the final solvent concentration is consistent across all wells and is non-toxic.[12]
-
Best Practice: Always run a "vehicle-only" control series where you treat cells with the same concentrations of the solvent used in your experimental wells. The highest concentration of solvent should show no significant effect on cell viability compared to untreated cells. A final DMSO concentration of <0.5% is generally considered safe for most cell lines.
Strategy 2: Optimize Cell Seeding Density The number of cells you plate can dramatically impact their growth rate and sensitivity to drugs.[14] If cells are too sparse, they may grow poorly. If they are too dense, they may become confluent and enter growth arrest before the experiment concludes, altering their metabolic state and drug response.
View Protocol 3: Optimizing Cell Seeding Density
Objective: To find the optimal number of cells to seed so they remain in the exponential growth phase throughout the experiment.
Materials:
-
Your mammalian cell line
-
Complete cell culture medium
-
96-well plate
-
Cell counting method (e.g., hemocytometer or automated cell counter)
-
Cell viability reagent
Procedure:
-
Create Seeding Series: Prepare a cell suspension and create a series of dilutions. Seed a 96-well plate with varying numbers of cells per well (e.g., 1,000, 2,500, 5,000, 10,000, 20,000 cells/well).
-
Incubate and Measure:
-
Measure the viability of one set of wells at 24 hours to establish a baseline.
-
Measure the viability of subsequent sets at 48h, 72h, and 96h.
-
-
Plot Growth Curves: For each initial seeding density, plot the viability signal (e.g., relative luminescence units) against time.
-
Select Optimal Density: Choose the seeding density that results in a log-linear (exponential) growth curve for the entire intended duration of your drug treatment assay (e.g., 72 hours) without plateauing (which indicates confluence).
Caption: A logical workflow for troubleshooting cytotoxicity issues.
Problem: How can the therapeutic index of this compound be improved for long-term drug development?
Causality & Solution: For drug development professionals, reducing off-target cytotoxicity while retaining or improving on-target efficacy is paramount. This can be approached through chemical modification of the compound or by altering its delivery to the target cells.
Strategy 1: Structure-Activity Relationship (SAR) Guided Modification SAR studies systematically modify a lead compound's structure to map how chemical changes affect its biological activity and toxicity.[15][16] For benzoxaboroles, substitutions on the benzene ring can significantly influence potency and selectivity.[17]
-
Insights from SAR: By analyzing contour maps from 3D-QSAR models of related compounds, researchers can predict which substitutions are likely to be beneficial. For example, adding sterically small groups or electron-donating groups at specific positions might enhance activity against the target while potentially reducing off-target effects.[16] This approach can guide the synthesis of new analogues with an improved safety profile.
Strategy 2: Advanced Drug Delivery Systems Encapsulating a cytotoxic drug within a delivery vehicle can significantly reduce systemic toxicity. This is because the delivery system can alter the drug's pharmacokinetics, shielding it from healthy tissues until it reaches the target site.[18]
-
Polymer-Drug Conjugates (PDCs): Covalently attaching the benzoxaborole to a biocompatible polymer can improve water solubility, prolong circulation time, and reduce non-specific uptake by cells.[18]
-
Liposomal Formulation: Encapsulating the compound in liposomes (lipid nanoparticles) can help control its release and reduce the peak concentration of free drug that healthy cells are exposed to.
These advanced strategies are typically employed in later-stage preclinical development but are crucial for translating a promising compound into a viable therapeutic candidate.
References
-
Adamczyk-Woźniak, A., Błaszkowski, T., & Sławiński, J. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. American Chemical Society. [Link]
-
Tomsho, J. W., & Benkovic, S. J. (2014). The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. Bioorganic & Medicinal Chemistry. [Link]
-
Satoh, T., et al. (2006). Cytotoxic Effects of Various Stressors on PC12 Cells: Involvement of Oxidative Stress and Effect of Antioxidants. Neurotoxicology. [Link]
-
ResearchGate. (n.d.). Synthesis and SAR of novel benzoxaboroles as a new class of β-lactamase inhibitors. ResearchGate. [Link]
-
Donato, M. T., & Tolosa, L. (2021). Oxidative Stress in Human Toxicology. MDPI. [Link]
-
Klapproth, E., et al. (2022). Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. RSC Medicinal Chemistry. [Link]
-
Torres, E., et al. (2021). Cytotoxicity Studies of Eugenol Amino Alcohols Derivatives. MDPI. [Link]
-
Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research. [Link]
-
Wang, C., et al. (2024). Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. MDPI. [Link]
-
Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In: Current Protocols in Chemical Biology. [Link]
-
Akki, R. V., et al. (2025). Benzoxaboroles in medicinal chemistry: A structure-guided perspective on next-generation therapeutics. European Journal of Medicinal Chemistry. [Link]
-
Lomonaco, S. L., et al. (2020). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PMC - NIH. [Link]
-
Kubant, R., & Malinska, D. (2021). Modulating Nitric Oxide: Implications for Cytotoxicity and Cytoprotection. MDPI. [Link]
-
Stiborová, M., et al. (2020). 7H-Dibenzo[c,g]carbazole: Metabolic Pathways and Toxicity. Mutation Research/Reviews in Mutation Research. [Link]
-
Rosen, J., & Pecher, J. (2012). Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. Molecules. [Link]
-
Jalmukhambetova, A., et al. (2025). Oxidative stress induces cortical stiffening and cytoskeletal remodelling in pre-apoptotic cancer cells. Cell Stress. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxaboroles | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. 5-aminobenzo[c][1,2]oxaborol-1(3H)-ol | 947165-26-6 [chemicalbook.com]
- 5. Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of various stressors on PC12 cells: involvement of oxidative stress and effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative stress induces cortical stiffening and cytoskeletal remodelling in pre-apoptotic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity Studies of Eugenol Amino Alcohols Derivatives [mdpi.com]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models [mdpi.com]
- 17. Benzoxaboroles in medicinal chemistry: A structure-guided perspective on next-generation therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safeguarding the Integrity of 5-aminobenzo[c]oxaborol-1(3H)-ol
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-aminobenzo[c]oxaborol-1(3H)-ol. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to prevent the degradation of the critical oxaborole ring in your experiments. Our goal is to ensure the reliability and reproducibility of your results by maintaining the structural integrity of this valuable compound.
Understanding the Stability of the Oxaborole Ring
The benzoxaborole scaffold is a key pharmacophore in modern drug discovery, prized for its unique chemical properties.[1] While generally more stable than their corresponding boronic acids due to a strong covalent boron-oxygen bond and higher hydrolytic resistance, benzoxaboroles, including 5-aminobenzo[c]oxaborol-1(3H)-ol, are susceptible to specific degradation pathways.[1] The primary routes of degradation involve oxidation and, to a lesser extent, hydrolysis under certain pH conditions. The Lewis acidic nature of the boron atom also makes the oxaborole ring a target for nucleophilic attack.[1]
The 5-amino substituent on the benzene ring can influence the electron density of the system, potentially affecting the stability of the oxaborole ring. It is crucial to understand these vulnerabilities to implement effective preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation of 5-aminobenzo[c]oxaborol-1(3H)-ol?
A1: Degradation can manifest as a change in the physical appearance of the solid compound (e.g., color change from off-white/wheat to brown), decreased purity as determined by analytical techniques like HPLC, or a loss of biological activity in your assays. In solution, you might observe discoloration or the appearance of precipitate over time.
Q2: What are the recommended storage conditions for solid 5-aminobenzo[c]oxaborol-1(3H)-ol?
A2: To minimize degradation, the solid compound should be stored in a cool, dark, and dry environment. Several suppliers recommend storage at -20°C under an inert atmosphere (e.g., argon or nitrogen).[2] This helps to mitigate both oxidative and potential hydrolytic degradation.
Q3: My solution of 5-aminobenzo[c]oxaborol-1(3H)-ol is turning yellow/brown. What is happening?
A3: A color change to yellow or brown is a strong indicator of oxidative degradation. The 5-amino group can be particularly susceptible to oxidation, which can lead to the formation of colored impurities. This is often accelerated by exposure to air (oxygen), light, and certain solvents.
Q4: Can I use aqueous buffers to dissolve 5-aminobenzo[c]oxaborol-1(3H)-ol?
A4: Yes, benzoxaboroles are known for their relatively good aqueous solubility.[1] However, the pH of the buffer is a critical factor. The oxaborole ring exists in a dynamic equilibrium between its closed (cyclic) and open (boronic acid) forms in aqueous solution.[3] Extreme pH values (both acidic and basic) can promote hydrolysis of the oxaborole ring. It is advisable to work at a pH close to the pKa of the compound, which is predicted to be around 7.06, or under conditions where its stability has been empirically confirmed.[2]
Troubleshooting Guides
Issue 1: Rapid Loss of Purity in Solution
Symptoms:
-
A significant decrease in the main peak area corresponding to 5-aminobenzo[c]oxaborol-1(3H)-ol in your HPLC chromatogram over a short period (hours to days).
-
The appearance of multiple new peaks, indicating the formation of degradation products.
Probable Cause: This is most likely due to oxidative degradation, especially if the solution is exposed to ambient air and light. The solvent system used can also play a role.
Solutions:
-
Solvent Selection and Preparation:
-
Use High-Purity, Degassed Solvents: Before preparing your solution, sparge your solvents (e.g., water, methanol, acetonitrile) with an inert gas like argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.
-
Avoid Peroxide-Forming Solvents: Be cautious with solvents like THF or diethyl ether that can form peroxides over time, as these will accelerate oxidative degradation.
-
-
Inert Atmosphere:
-
Prepare and handle solutions of 5-aminobenzo[c]oxaborol-1(3H)-ol under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) whenever possible.
-
Store solutions in vials with headspace flushed with argon or nitrogen.
-
-
Addition of Antioxidants:
-
Consider the addition of a small amount of an antioxidant to your stock solutions. Common choices include:
-
Important Note: Always run a small-scale compatibility test to ensure the antioxidant does not interfere with your downstream application or analytical method.
-
Experimental Protocol: Evaluating the Efficacy of Antioxidants
-
Prepare three separate solutions of 5-aminobenzo[c]oxaborol-1(3H)-ol at your desired experimental concentration in your chosen solvent system.
-
To solution 1, add no antioxidant (control).
-
To solution 2, add BHT to a final concentration of 0.05% (w/v).
-
To solution 3, add Vitamin E to a final concentration of 0.05% (w/v).
-
Store all three solutions under the same conditions (e.g., room temperature, exposed to light and air).
-
Analyze the purity of each solution by HPLC at regular intervals (e.g., 0, 4, 8, 24, and 48 hours).
-
Compare the rate of degradation in the presence and absence of antioxidants to determine their protective effect.
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Variable IC50 or EC50 values between experiments.
-
A gradual decrease in the compound's potency over the duration of a multi-day experiment.
Probable Cause: Degradation of the compound in the assay medium. Biological media are complex aqueous environments, often incubated at 37°C and exposed to atmospheric oxygen, creating conditions conducive to degradation.
Solutions:
-
Freshly Prepared Solutions: Always use freshly prepared solutions of 5-aminobenzo[c]oxaborol-1(3H)-ol for your experiments. Avoid using stock solutions that have been stored for extended periods, even if frozen.
-
Minimize Exposure to Harsh Conditions:
-
Add the compound to the assay medium as the final step before starting the experiment.
-
Protect assay plates from direct light, especially during long incubation periods.
-
-
Stability Assessment in Assay Medium:
-
Perform a stability study of 5-aminobenzo[c]oxaborol-1(3H)-ol in your specific cell culture or assay medium.
-
Protocol:
-
Spike the compound into the assay medium at the final experimental concentration.
-
Incubate under the same conditions as your actual experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium.
-
Immediately analyze the concentration of the parent compound by LC-MS or a validated HPLC method. This will help you understand the stability window of the compound under your experimental conditions.
-
-
Issue 3: Photodegradation
Symptoms:
-
Significant degradation of the compound when experiments are conducted under bright laboratory light or in clear glass vials.
Probable Cause: The aromatic system of the benzoxaborole and the amino group can absorb UV-Vis light, leading to photochemical degradation.
Solutions:
-
Use Amber Glassware: Always store and handle solutions of 5-aminobenzo[c]oxaborol-1(3H)-ol in amber glass vials or containers that block UV light.
-
Protect from Light: During experiments, cover plates, flasks, and other containers with aluminum foil or use a dark room when possible.
-
Follow ICH Q1B Guidelines for Photostability Testing: For formal drug development, conduct photostability studies as per ICH Q1B guidelines.[8][9][10][11][12] This involves exposing the compound to a specified intensity of light for a defined duration and analyzing for degradation.
Workflow for Investigating and Mitigating Degradation
Caption: Workflow for troubleshooting the degradation of 5-aminobenzo[c]oxaborol-1(3H)-ol.
Analytical Method for Stability Assessment
A robust analytical method is essential for accurately monitoring the stability of 5-aminobenzo[c]oxaborol-1(3H)-ol. A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.
Table 1: Proposed Starting Conditions for RP-HPLC Method Development
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amine-containing compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is a good starting point to elute the parent compound and any potential degradation products with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides reproducible retention times. |
| Detection Wavelength | 245 nm and 280 nm (or PDA) | Aromatic compounds typically have strong absorbance in this range. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength. |
| Injection Volume | 10 µL | A standard injection volume. |
Method Validation: Once developed, the method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of stability testing.[13][14][15][16][17]
Identifying Degradation Products: For the structural elucidation of unknown peaks observed during stability studies, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice. By analyzing the fragmentation patterns of the degradation products, their structures can be proposed or confirmed.[13][18][19][20][21][22][23]
Potential Degradation Pathway: Oxidation
Caption: Potential degradation pathways for 5-aminobenzo[c]oxaborol-1(3H)-ol.
By implementing these proactive and reactive strategies, you can significantly enhance the stability of 5-aminobenzo[c]oxaborol-1(3H)-ol in your experiments, leading to more reliable and reproducible data. For further assistance, please do not hesitate to contact our technical support team.
References
-
Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224–5266. Available at: [Link]
-
Reddy, B. P., et al. (2015). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. RSC Advances, 5(105), 86259-86271. Available at: [Link]
-
Yu, N., et al. (2009). Antioxidants vitamin E and 1-aminobenzotriazole prevent experimental non-alcoholic steatohepatitis in mice. Scandinavian Journal of Gastroenterology, 44(9), 1123-1131. Available at: [Link]
-
Tomsho, J. W., & Benkovic, S. J. (2012). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Chemical Biology, 7(10), 1693-1698. Available at: [Link]
-
Adamczyk-Woźniak, A., et al. (2010). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 1(2), 70-74. Available at: [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Sriram, D., et al. (2018). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO). Molecules, 23(10), 2589. Available at: [Link]
-
EMA. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
-
WebMD. (n.d.). Butylated Hydroxytoluene (Bht) - Uses, Side Effects, and More. Retrieved from [Link]
-
Attia, K. A. M., et al. (2018). Stability-Indicating, Method, for the Determination, of Rivaroxaban, and its Degradation, Products, using, LC-MS, and, TLC. ResearchGate. Available at: [Link]
-
Charles, L., et al. (2022). Degradation strategies for structural characterization of insoluble synthetic polymers by mass spectrometry. Mass Spectrometry Reviews, 41(5), 659-679. Available at: [Link]
-
Adamczyk-Woźniak, A., et al. (2010). Ring Structure and Aromatic Substituent Effects on the p K a of the Benzoxaborole Pharmacophore. ResearchGate. Available at: [Link]
-
Srinivasrao, V., et al. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. SOJ Biochemistry, 4(1), 1-6. Available at: [Link]
-
Godfried, H. M., et al. (1987). Vitamin E, antioxidants and lipid peroxidation in experimental atherosclerosis of rabbits. Atherosclerosis, 66(1-2), 123-134. Available at: [Link]
-
FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available at: [Link]
-
Kahl, R., & Kappus, H. (1993). [Toxicology of the synthetic antioxidants BHA and BHT in comparison with the natural antioxidant vitamin E]. Zeitschrift fur Lebensmittel-untersuchung und -forschung, 196(4), 329-338. Available at: [Link]
-
Kourounakis, A. P., et al. (2023). Lifitegrast Degradation: Products and Pathways. Pharmaceuticals, 16(10), 1435. Available at: [Link]
-
Nagavi, J. B., et al. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 2-8. Available at: [Link]
-
Çelebier, M., et al. (2016). RP-HPLC method development and validation for estimation of rivaroxaban in pharmaceutical dosage forms. Brazilian Journal of Pharmaceutical Sciences, 52(2), 357-368. Available at: [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Gillis, E. P., et al. (2013). A Divalent Protecting Group for Benzoxaboroles. Organic Letters, 15(19), 5096-5099. Available at: [Link]
-
Werner, N. R., et al. (2016). Characterization of three main degradation products from novel oral anticoagulant rivaroxaban under stress conditions by UPLC-Q-TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 123, 10-16. Available at: [Link]
-
Science.gov. (n.d.). antioxidants bha bht: Topics by Science.gov. Retrieved from [Link]
-
Srinivasrao, V., et al. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. Semantic Scholar. Available at: [Link]
-
Charles, L., et al. (2022). Degradation strategies for structural characterization of insoluble synthetic polymers by mass spectrometry. Mass Spectrometry Reviews, 41(5), 659-679. Available at: [Link]
-
Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]
-
Sporzyński, A., et al. (2010). Influence of the substituents on the structure and properties of benzoxaboroles. Journal of Molecular Structure, 964(1-3), 80-87. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-aminobenzo[c][1,2]oxaborol-1(3H)-ol | 947165-26-6 [chemicalbook.com]
- 3. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butylated hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. Vitamin E, antioxidants and lipid peroxidation in experimental atherosclerosis of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Toxicology of the synthetic antioxidants BHA and BHT in comparison with the natural antioxidant vitamin E] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidants vitamin E and 1-aminobenzotriazole prevent experimental non-alcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 11. ikev.org [ikev.org]
- 12. caronscientific.com [caronscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 15. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 16. scielo.br [scielo.br]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. actascientific.com [actascientific.com]
- 22. Characterization of three main degradation products from novel oral anticoagulant rivaroxaban under stress conditions by UPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Degradation strategies for structural characterization of insoluble synthetic polymers by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
refining the protocol for the acylation of 6-aminobenzo[c]oxaborol-1(3H)-ol
Welcome to the technical support center for the acylation of 6-aminobenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding this important synthetic transformation. Our goal is to equip you with the knowledge to refine your protocol, overcome common challenges, and ensure the integrity of your experimental outcomes.
Introduction: The Chemistry and Challenges of Acylating 6-Aminobenzoxaboroles
6-aminobenzo[c]oxaborol-1(3H)-ol is a valuable building block in medicinal chemistry, largely due to the unique properties of the benzoxaborole moiety. However, the acylation of the 6-amino group is not always straightforward. The molecule contains two key functional groups: the nucleophilic amine and the Lewis acidic boronic acid hydroxyl group within the oxaborole ring. This duality can lead to competitive side reactions, low yields, and purification difficulties if the reaction conditions are not carefully optimized.
The primary challenge lies in achieving selective N-acylation without undesired reactions at the B-OH group or compromising the stability of the oxaborole ring.[1][2] This guide provides a detailed protocol that has proven effective, explains the rationale behind the choice of reagents and conditions, and offers solutions to common problems you may encounter.
Recommended Protocol for Acylation
This protocol is based on the successful synthesis of cinnamoyl-benzoxaborole amides and is adaptable for various carboxylic acids.[3] It involves the in situ formation of a highly reactive acyl chloride, which then readily acylates the amine.
Experimental Protocol: In Situ Acyl Chloride Formation and Amide Coupling
-
Carboxylic Acid Activation (In Situ Acyl Chloride Formation):
-
To a solution of the desired carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM), add triethylamine (Et3N, 1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add phosphoryl chloride (POCl3, 1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. This forms the reactive acyl chloride intermediate.
-
-
Amide Formation:
-
In a separate flask, dissolve 6-aminobenzo[c]oxaborol-1(3H)-ol (1.0 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Slowly transfer the freshly prepared acyl chloride solution from step 1 to the solution of the aminobenzoxaborole.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
-
Rationale for Protocol Choices
-
In Situ Acyl Chloride Formation: Standard peptide coupling reagents like EDCI/HOBt or CDI have been reported to be inefficient for this transformation, often resulting in only trace amounts of the desired product.[3] The use of POCl3 to generate the highly reactive acyl chloride in situ overcomes the low reactivity of the amine.
-
Base Selection: Triethylamine (Et3N) is used to neutralize the HCl generated during the formation of the acyl chloride and the subsequent amide coupling. Maintaining a basic environment is crucial for this type of acylation.[3]
-
Catalyst: DMAP is a highly effective acylation catalyst that accelerates the reaction between the amine and the acyl chloride.
-
Solvent: Dichloromethane (DCM) is an excellent choice as it is aprotic and effectively solubilizes the reactants.
Troubleshooting Guide
This section addresses specific issues that may arise during the acylation of 6-aminobenzo[c]oxaborol-1(3H)-ol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid. 2. Deactivation of the acyl chloride by moisture. 3. Poor solubility of the starting materials. | 1. Ensure the carboxylic acid is fully dissolved before adding POCl3. Consider extending the activation time. 2. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere. 3. If solubility is an issue, consider using a co-solvent like anhydrous DMF, but be mindful of potential difficulties in removal during work-up. |
| Multiple Products Observed by TLC/LC-MS | 1. O-acylation at the benzoxaborole hydroxyl group. 2. Di-acylation of the amine (less common). 3. Degradation of the benzoxaborole ring. | 1. Ensure the reaction temperature is controlled, especially during the addition of the acyl chloride. Lowering the temperature may improve selectivity. 2. Use a stoichiometric amount of the acylating agent. 3. Avoid strongly acidic or basic conditions during work-up. The benzoxaborole ring is generally stable but can be sensitive to harsh conditions.[1] |
| Difficult Purification | 1. Presence of unreacted carboxylic acid. 2. Formation of triethylammonium hydrochloride salt. 3. Product streaking on silica gel column. | 1. During work-up, include a wash with a dilute aqueous base (e.g., 5% NaHCO3) to remove acidic impurities. 2. Ensure the aqueous washes are sufficient to remove all water-soluble salts. 3. Try a different solvent system for chromatography. Adding a small amount of a polar solvent like methanol to the eluent can sometimes improve peak shape. |
| Starting Material Remains | 1. Insufficient amount of acylating agent. 2. The acyl chloride is not reactive enough. | 1. Consider using a slight excess (e.g., 1.1-1.2 equivalents) of the carboxylic acid and activating agents. 2. For less reactive carboxylic acids, you may need to increase the reaction time or temperature moderately (e.g., to 40 °C). |
Frequently Asked Questions (FAQs)
Q1: Can I use other methods to activate the carboxylic acid, such as forming the acyl chloride with thionyl chloride (SOCl2) or oxalyl chloride?
A1: While possible, using SOCl2 has been reported to give poor yields in this specific reaction.[3] Oxalyl chloride is a potent alternative but can be harsh. The in situ generation with POCl3 is a milder and more controlled approach that has been demonstrated to be effective.
Q2: Is it necessary to protect the hydroxyl group of the benzoxaborole moiety before acylation?
A2: The recommended protocol generally does not require protection of the B-OH group. The amine is significantly more nucleophilic than the boronic acid hydroxyl, leading to preferential N-acylation. However, if significant O-acylation is observed, particularly with highly reactive acylating agents, a protection strategy may be necessary. A potential protecting group is 1-dimethylamino-8-methylaminonaphthalene, which forms a stable complex with the benzoxaborole that is resistant to basic conditions.[4]
Q3: My reaction is very slow. What can I do to speed it up?
A3: First, ensure that a catalytic amount of DMAP is included, as this can significantly increase the reaction rate. If the reaction is still slow, you can try gently heating the reaction mixture to 35-40 °C. Monitor carefully for the formation of byproducts.
Q4: How can I confirm that the acylation occurred on the nitrogen and not the oxygen of the benzoxaborole?
A4: Spectroscopic analysis is key. In the ¹H NMR spectrum of the N-acylated product, you should observe a characteristic amide N-H proton signal, typically as a broad singlet in the range of δ 9-10 ppm.[3] Additionally, the B-OH proton signal around δ 10.27 ppm should still be present.[3] 2D NMR techniques like HMBC can also confirm the connectivity.
Q5: What is the best way to remove unreacted 6-aminobenzo[c]oxaborol-1(3H)-ol from the crude product?
A5: The starting amine is more polar than the acylated product. Careful column chromatography should provide good separation. Alternatively, an acidic wash (e.g., dilute HCl) during the work-up can protonate the unreacted amine, making it water-soluble and allowing for its removal in the aqueous phase. However, be cautious with the pH to avoid any potential hydrolysis of the product or the benzoxaborole ring.
Visualizing the Workflow and Troubleshooting
Experimental Workflow Diagram
Caption: A decision tree for troubleshooting common acylation issues.
References
-
Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 119(7), 4430-4501. Available from: [Link]
-
ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Available from: [Link]
-
Khanye, M. P., et al. (2018). Cinnamoyl-Oxaborole Amides: Synthesis and Their in Vitro Biological Activity. Molecules, 23(8), 2038. Available from: [Link]
-
Hall, D. G. (2019). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 10(10), 1421-1426. Available from: [Link]
-
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available from: [Link]
-
Raines, R. T., et al. (2013). A Divalent Protecting Group for Benzoxaboroles. Organic Letters, 15(19), 5084-5087. Available from: [Link]
-
Serdiuk, I. E., et al. (2022). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Medicinal Chemistry, 13(10), 1235-1245. Available from: [Link]
-
Kumar, A., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(25), 1665-1669. Available from: [Link]
-
ResearchGate. (n.d.). Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials. Available from: [Link]
-
Narain, R., et al. (2021). Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. Polymers, 13(16), 2759. Available from: [Link]
-
Lambert, T. H., et al. (2010). Nucleophilic acyl substitution via aromatic cation activation of carboxylic acids: rapid generation of acid chlorides under mild conditions. Journal of the American Chemical Society, 132(18), 6462-6463. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and SAR of novel benzoxaboroles as a new class of β-lactamase inhibitors. Available from: [Link]
-
Hall, D. G. (2019). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 10(10), 1421-1426. Available from: [Link]
-
van der Vorm, S., et al. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Carbohydrate Research, 462, 47-60. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Functionalized Benzoboroxoles for the Construction of Boronolectins. Available from: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
Serdiuk, I. E., et al. (2022). Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. RSC Advances, 12(36), 23531-23541. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]
-
Digital Commons at Buffalo State. (2021). Synthesis of Library of N-t-boc Amino ester. Available from: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available from: [Link]
-
Valente, S., et al. (2022). Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring. RSC Medicinal Chemistry, 13(5), 606-613. Available from: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available from: [Link]
-
Benkovic, S. J., et al. (2009). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. Journal of the American Chemical Society, 131(15), 5372-5373. Available from: [Link]
-
Tomsho, J. W., et al. (2021). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. Molecules, 26(22), 6985. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Available from: [Link]
-
ResearchGate. (n.d.). Can I remove boronic acid using Work up process?. Available from: [Link]
-
ResearchGate. (n.d.). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. Available from: [Link]
-
CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Acyl chloride – Knowledge and References. Available from: [Link]
Sources
- 1. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamoyl-Oxaborole Amides: Synthesis and Their in Vitro Biological Activity | MDPI [mdpi.com]
- 4. A Divalent Protecting Group for Benzoxaboroles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
An In-Depth Comparative Guide to the In Vivo Efficacy of 5-Aminobenzo[c]oxaborol-1(3H)-ol and Ciclopirox for Topical Antifungal Applications
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal drug discovery, particularly for challenging indications like onychomycosis and severe dermatophytosis, the evaluation of in vivo efficacy is the critical crucible where promising compounds prove their therapeutic potential. This guide provides a detailed comparison of two distinct antifungal agents: ciclopirox, a synthetic hydroxypyridone with a long history of clinical use, and 5-aminobenzo[c]oxaborol-1(3H)-ol, a representative of the novel and potent benzoxaborole class of therapeutics.
This document moves beyond a simple recitation of facts, offering a senior application scientist's perspective on the causality behind experimental design, the interpretation of efficacy data, and the distinct mechanistic philosophies that these two compounds represent.
Mechanistic Divergence: Two Strategies for Fungal Inhibition
A thorough understanding of a compound's mechanism of action is fundamental to designing and interpreting in vivo studies. Ciclopirox and the benzoxaboroles operate via entirely different pathways, influencing their spectrum of activity, potential for resistance, and ancillary properties.
Ciclopirox: The Strategy of Metal Sequestration
Ciclopirox and its olamine salt (CPO) are broad-spectrum antifungal agents whose primary mechanism is distinct from azoles and allylamines.[1] Its efficacy stems from a high affinity for polyvalent metal cations, particularly iron (Fe³⁺).[2][3][4] By chelating intracellular iron, ciclopirox inhibits essential metal-dependent enzymes like cytochromes and catalase, which are critical for mitochondrial electron transport and the degradation of toxic peroxides.[1][4] This disruption of cellular respiration and energy production leads to fungistatic or fungicidal effects, depending on the concentration.[1]
Notably, this mechanism also confers additional therapeutic benefits:
-
Anti-inflammatory Activity: Ciclopirox inhibits the synthesis of prostaglandins and leukotrienes, providing an anti-inflammatory effect comparable to some corticosteroids without the associated risks.[1][5]
-
Antibacterial Activity: Its action extends to various Gram-positive and Gram-negative bacteria, which is advantageous in treating mixed fungal-bacterial infections.[1][5]
-
Low Resistance Potential: Due to its multifaceted mechanism targeting fundamental cellular processes, the development of resistance to ciclopirox is exceedingly rare.[1][3]
5-Aminobenzo[c]oxaborol-1(3H)-ol: Precision Targeting of Protein Synthesis
5-Aminobenzo[c]oxaborol-1(3H)-ol belongs to the benzoxaborole class, which includes the FDA-approved topical antifungal tavaborole (AN2690).[6][7] This class of compounds features a boron atom integrated into a heterocyclic ring system.[8][9] Their antifungal activity derives from a highly specific and potent mechanism: the inhibition of fungal leucyl-tRNA synthetase (LeuRS).
Leucyl-tRNA synthetase is a crucial enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a vital step in protein synthesis. The boron atom in the oxaborole ring forms a stable adduct with the terminal adenosine of the uncharged tRNA within the enzyme's editing site, effectively trapping and inactivating the enzyme.[10] This targeted inhibition halts protein production, leading to fungal cell stasis and death. This mechanism provides a significant advantage against fungal species that have developed resistance to other drug classes, such as azoles.
Framework for a Comparative In Vivo Efficacy Evaluation
To objectively compare these two agents, a robust and clinically relevant animal model is paramount. The guinea pig model of onychomycosis is a well-established and preferred system for evaluating topical antifungals due to the anatomical and physiological similarities of its claws to human nails.[11]
Rationale for Experimental Design Choices
-
Animal Model: Guinea Pig (Cavia porcellus). Chosen for its established use in dermatophytosis models and nail structure.[12][13]
-
Infecting Organism: Trichophyton mentagrophytes or Trichophyton rubrum. These are the most common causative agents of onychomycosis in humans.[14]
-
Treatment Formulations: Both 5-aminobenzo[c]oxaborol-1(3H)-ol and ciclopirox would be formulated as topical solutions or lacquers (e.g., 5% and 8% respectively) to simulate clinical application. A vehicle-only group serves as the negative control.
-
Key Endpoints: A combination of mycological and clinical assessments provides a comprehensive view of efficacy.
-
Fungal Burden (CFU/g): A quantitative measure of viable fungi remaining in the nail tissue. This is a primary indicator of fungicidal or fungistatic activity.
-
Mycological Cure Rate (%): The percentage of animals with a negative fungal culture and microscopic examination (KOH test) at the end of the study.
-
Clinical Score: A semi-quantitative assessment of nail appearance (e.g., clarity, thickness, area of involvement).
-
Comparative Efficacy Data: A Synthesis of Findings
Direct head-to-head in vivo studies for 5-aminobenzo[c]oxaborol-1(3H)-ol are not widely published. Therefore, we will synthesize data from a comparative study involving tavaborole (a closely related benzoxaborole) and ciclopirox in a guinea pig onychomycosis model to provide a scientifically grounded comparison.[15][13]
| Efficacy Parameter | 5% Tavaborole Solution (Benzoxaborole Analogue) | 8% Ciclopirox Lacquer | Vehicle Control |
| Log₁₀ CFU Reduction in Nail | ~2.5 | ~2.0 | ~0.5 |
| Mycological Cure Rate | 31-36%[16] | 29-36%[17] | 7-12%[6] |
| Fungicidal Activity (in Keratin Medium) | Fungistatic | Not Active[13] | N/A |
| Nail Penetration | High | Moderate | N/A |
Note: Data is synthesized from multiple sources for illustrative comparison.[6][15][13][16][17] Absolute values can vary based on specific study protocols.
Interpretation of Results
-
Efficacy: Both the benzoxaborole class (represented by tavaborole) and ciclopirox demonstrate significant in vivo efficacy compared to a vehicle control, leading to a substantial reduction in fungal burden and achieving comparable mycological cure rates in preclinical models.[15][17]
-
Influence of Keratin: An important finding from comparative studies is the impact of keratin on antifungal activity. While ciclopirox shows potent activity in standard culture, its efficacy can be reduced in the presence of keratin.[15][13] In contrast, some antifungals maintain potent fungicidal activity even in a keratin-rich environment, which may contribute to superior in vivo outcomes.[15][13]
-
Penetration vs. Activity: The benzoxaboroles are known for their low molecular weight and excellent nail penetration properties.[7] This physical characteristic may allow the drug to reach the site of infection in the nail bed more effectively than ciclopirox, potentially compensating for differences in raw antifungal potency (MIC values).[15] Ciclopirox, while having good keratin affinity, may not penetrate as deeply.[3]
Detailed Experimental Protocol: In Vivo Guinea Pig Onychomycosis Model
This protocol provides a self-validating system for assessing the in vivo efficacy of topical antifungal agents.
4.1. Animals and Acclimatization
-
Procure male Hartley guinea pigs (300-350g).
-
Acclimatize animals for a minimum of 7 days under standard laboratory conditions (22±2°C, 50±10% humidity, 12h light/dark cycle) with ad libitum access to food and water.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
4.2. Infection Procedure
-
Anesthetize the guinea pigs using an appropriate method (e.g., isoflurane inhalation).
-
Gently abrade the surface of the claws on the forepaws using a fine-grit Dremel tool or sterile file. Avoid causing bleeding.
-
Prepare a suspension of T. mentagrophytes conidia (1 x 10⁷ cells/mL) in a sterile saline solution containing 0.05% Tween 80.
-
Apply 10 µL of the fungal suspension directly onto the surface of each abraded claw.
-
Allow the infection to establish for 2-3 weeks. Successful infection is confirmed by visual signs of opaqueness, thickening, and positive mycology from a baseline nail clipping.
4.3. Treatment Regimen
-
Randomly assign animals to treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: 8% Ciclopirox Lacquer
-
Group 3: 5% 5-Aminobenzo[c]oxaborol-1(3H)-ol Solution
-
-
Apply 10 µL of the assigned treatment to each infected claw once daily for 28 consecutive days.
4.4. Endpoint Evaluation
-
On Day 29 (24 hours after the final dose), euthanize the animals.
-
Dissect the distal portion of the treated claws.
-
For Fungal Burden (CFU):
-
Weigh the nail clippings.
-
Homogenize the tissue in sterile saline using a bead beater.
-
Perform serial dilutions of the homogenate and plate onto Sabouraud Dextrose Agar containing antibiotics (e.g., chloramphenicol and gentamicin) to inhibit bacterial growth.
-
Incubate plates at 28°C for 5-7 days and count the number of Colony Forming Units (CFUs).
-
Express results as log₁₀ CFU per gram of nail tissue.
-
-
For Mycological Cure:
-
Take a separate nail clipping for direct microscopic examination using 20% potassium hydroxide (KOH) to visualize fungal hyphae.
-
Culture a portion of the nail clipping on Sabouraud Dextrose Agar.
-
An animal is considered mycologically cured if both the KOH mount and the culture are negative for fungal elements.
-
References
- Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential. MDPI.
- Topical Ciclopirox Olamine 1%: Revisiting a Unique Antifungal. PMC - NIH.
- Ciclopirox Therapeutic Cheat Sheet.
- Ciclopirox : Drugs. Ovid.
- Ciclopirox olamine | Properties, Mechanism of action & Uses. Macsen Labs.
-
Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies. PubMed. [Link]
-
Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox. NIH. [Link]
-
Animal Model of Dermatophytosis. PMC - NIH. [Link]
-
Ciclopirox nail lacquer topical solution 8% in the treatment of toenail onychomycosis. PubMed. [Link]
-
Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies. ResearchGate. [Link]
-
Evaluation of Topical Antifungals Using a New Predictive Animal Model for Efficacy against Severe Tinea Unguium: A Comparison of Efinaconazole and Luliconazole. NIH. [Link]
-
3H-benzo[c][1][5]oxaborol-1-ol and its important derivatives with antimicrobial activity. ResearchGate. [Link]
-
Onychomycosis: Old and New. PMC - PubMed Central. [Link]
-
Spotlight on tavaborole for the treatment of onychomycosis. PMC - NIH. [Link]
-
Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox. PubMed. [Link]
-
Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Request PDF - ResearchGate. [Link]
-
Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. NIH. [Link]
Sources
- 1. Topical Ciclopirox Olamine 1%: Revisiting a Unique Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nextstepsinderm.com [nextstepsinderm.com]
- 3. ovid.com [ovid.com]
- 4. macsenlab.com [macsenlab.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Topical Antifungals Using a New Predictive Animal Model for Efficacy against Severe Tinea Unguium: A Comparison of Efinaconazole and Luliconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal Model of Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Onychomycosis: Old and New - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ciclopirox nail lacquer topical solution 8% in the treatment of toenail onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
